1-(5-Bromothiophen-3-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKDDPMXRCHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506761 | |
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-67-7 | |
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromothiophen-3-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromothiophen-3-YL)ethanone, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its emerging applications, particularly in the realm of drug development. The versatility of its thiophene core, coupled with the reactive handles of the bromo and acetyl functionalities, makes it a valuable scaffold for the synthesis of novel therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.
Introduction
This compound, with the CAS number 59227-67-7 , is a substituted thiophene derivative that has garnered attention as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the thiophene ring, offers multiple sites for chemical modification. This unique arrangement allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with potential biological activity. This guide will delve into the core characteristics of this compound, providing essential data and protocols for its effective utilization in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59227-67-7 | N/A |
| Molecular Formula | C₆H₅BrOS | N/A |
| Molecular Weight | 205.07 g/mol | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not explicitly found for the 3-yl isomer. For comparison, the 2-yl isomer, 1-(5-bromothiophen-2-yl)ethanone, has a melting point of 96-98 °C. | N/A |
| Boiling Point | Not explicitly found for the 3-yl isomer. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Safety Information:
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of 3-bromothiophene.
Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromothiophene
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂))
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophene in the anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the Lewis acid catalyst portion-wise while maintaining the temperature at 0 °C.
-
To this mixture, add acetyl chloride or acetic anhydride dropwise via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Logical Workflow for Friedel-Crafts Acylation
Caption: A logical workflow for the synthesis of this compound.
Reactivity and Further Functionalization
The bromine atom on the thiophene ring is a versatile handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The acetyl group can also be modified, for instance, through reduction to an alcohol or conversion to other functional groups.
Applications in Drug Discovery
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and their favorable pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.
Kinase Inhibitors
The thiophene scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 5-position (via the bromo group) and the 3-position (via the acetyl group) of this compound allows for the exploration of structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors. For example, the thiophene ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent a large family of drug targets. The structural features of this compound can be incorporated into ligands that modulate the activity of various GPCRs. The thiophene ring can participate in crucial aromatic interactions within the receptor binding pocket, and the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
General Workflow for Drug Discovery Application
Caption: A general workflow for utilizing this compound in drug discovery.
Experimental Protocols for Biological Evaluation
While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are often evaluated in standard biological assays. Below are general protocols for assessing the activity of compounds derived from this scaffold.
Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
GPCR Binding Assay (Radioligand Displacement - Generic Protocol)
Objective: To determine the binding affinity of a test compound to a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compound dissolved in DMSO
-
Binding buffer
-
Scintillation cocktail
-
Scintillation counter
-
Filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, incubate the cell membranes, radiolabeled ligand, and test compound in the binding buffer.
-
Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).
-
Separate the bound and free radioligand by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding displaced by the test compound and determine the Ki or IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined structure and multiple points for functionalization provide a robust platform for the generation of diverse chemical libraries. The synthetic protocols and biological evaluation methods outlined in this guide offer a starting point for researchers aiming to exploit the properties of this compound in the development of novel therapeutic agents and advanced materials. Further exploration of its reactivity and applications is warranted to fully unlock its potential in various scientific disciplines.
An In-depth Technical Guide to 1-(5-Bromothiophen-3-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(5-Bromothiophen-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a disubstituted thiophene derivative featuring a bromine atom at the 5-position and an acetyl group at the 3-position. The presence of the electron-withdrawing acetyl group and the halogen atom significantly influences the electronic properties and reactivity of the thiophene ring.
Chemical Structure
The canonical structure of this compound is depicted below:
Chemical Formula: C₆H₅BrOS[1]
Synonyms: 3-Acetyl-5-bromothiophene, 1-(5-bromo-3-thienyl)ethanone
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below. Spectroscopic data is predicted based on foundational principles of NMR spectroscopy and analysis of structurally related isomers, providing expected values for characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 205.07 g/mol | [1] |
| CAS Number | 59227-67-7 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 63-64 °C | [2] |
| Boiling Point | 130-135 °C (at 13 mmHg) | [2] |
| Purity (Typical) | ≥95% | [1] |
Table 2: Predicted Spectroscopic Data
| Technique | Data Type | Predicted Chemical Shift (δ) / Value | Assignment & Notes |
| ¹H NMR | Chemical Shift | ~2.5 ppm (s, 3H) | -CH₃ (Acetyl group) |
| (CDCl₃, 400 MHz) | ~7.6 ppm (d, 1H) | H-4 (Thiophene ring proton) | |
| ~7.9 ppm (d, 1H) | H-2 (Thiophene ring proton) | ||
| ¹³C NMR | Chemical Shift | ~26.0 ppm | -CH₃ (Acetyl group) |
| (CDCl₃, 100 MHz) | ~115.0 ppm | C-5 (Carbon bearing Bromine) | |
| ~129.0 ppm | C-2 | ||
| ~135.0 ppm | C-4 | ||
| ~142.0 ppm | C-3 (Carbon bearing Acetyl group) | ||
| ~190.0 ppm | C=O (Carbonyl) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1670 cm⁻¹ | C=O stretch (Aryl ketone) |
| ~3100 cm⁻¹ | C-H stretch (Aromatic) | ||
| Mass Spectrometry | m/z | 204/206 | [M]⁺ isotope pattern for Bromine |
| (EI) | 189/191 | [M-CH₃]⁺ | |
| 43 | [CH₃CO]⁺ |
Note: NMR chemical shifts are estimates based on the analysis of isomers like 2-bromo-1-(thiophen-3-yl)ethanone and general substituent effects on the thiophene ring.[3]
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a reactive acylium ion, which then acylates the thiophene ring.
Synthesis Pathway: Friedel-Crafts Acylation
The logical workflow for the synthesis is outlined below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the Friedel-Crafts acylation of 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (50 mL) within the reaction flask. The mixture is cooled to 0°C in an ice-water bath.
-
Acylium Ion Formation: Acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Addition of Substrate: 3-Bromothiophene (1.0 equivalent), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel and subsequently added dropwise to the reaction mixture over 30 minutes at 0°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring. This step hydrolyzes the aluminum complexes.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with DCM (2 x 30 mL).
-
Neutralization and Drying: The combined organic layers are washed sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous MgSO₄.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Applications in Research and Drug Development
This compound is a versatile intermediate. The bromine atom serves as a handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The ketone functionality can be modified through various reactions, including reduction to an alcohol, reductive amination, or conversion to other functional groups.
This versatility makes it a valuable starting material for synthesizing complex molecules with potential applications as:
-
Active Pharmaceutical Ingredients (APIs): Thiophene-containing compounds are known to exhibit a wide range of biological activities.
-
Organic Electronic Materials: The thiophene moiety is a common component in the design of conducting polymers and materials for organic electronics.
-
Fragment-Based Drug Discovery: As a substituted heterocycle, it can serve as a fragment for screening against biological targets.
The logical relationship of its utility in synthetic chemistry is outlined below.
Caption: Application pathways for this compound.
References
Spectroscopic Profile of 1-(5-Bromothiophen-3-yl)ethanone: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document, therefore, presents a summary of available spectroscopic information for closely related isomers and structural analogs to provide a comparative context for researchers working with this compound. The provided data should be used as a reference point and not as a direct representation of 1-(5-Bromothiophen-3-yl)ethanone.
Comparative Spectroscopic Data
To aid in the characterization of this compound, the following tables summarize the spectroscopic data for key structural isomers and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of Related Thiophen-3-yl Ethanone Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-bromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 7.81 (d, J = 4.0 Hz, 1H), 7.72 (d, J = 4.8 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 4.37 (s, 2H)[1] |
| 2,2-dibromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 8.01 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 5.2 Hz, 1H), 7.21 (t, J = 4.4 Hz, 1H), 6.50 (s, 1H)[1] |
¹³C NMR Data of Related Thiophen-3-yl Ethanone Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-bromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 184.4, 140.7, 135.3, 133.5, 128.4, 30.6[1] |
| 2,2-dibromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 179.8, 136.5, 136.4, 134.7, 128.5, 38.9[1] |
Infrared (IR) Spectroscopy
IR Data of a Related Bromoacetophenone
| Compound | Sample Phase | Characteristic Peaks (cm⁻¹) |
| 2,2-dibromo-1-(m-tolyl)ethanone | neat | 3067, 2977, 1672, 1325, 1031, 842[1] |
Mass Spectrometry (MS)
At present, no specific mass spectrometry data for this compound has been located in the searched resources.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the reviewed literature. However, general procedures for acquiring NMR, IR, and MS data are well-established.
General NMR Spectroscopy Protocol: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) often used as an internal standard.
General IR Spectroscopy Protocol: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.
General Mass Spectrometry Protocol: Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated using a known standard, and the sample is introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Logical Workflow for Compound Characterization
The process of characterizing a synthesized compound like this compound follows a logical progression of analytical techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide underscores the current gap in publicly available, comprehensive spectroscopic data for this compound. Researchers are advised to perform their own detailed spectroscopic analysis for definitive structural confirmation. The provided comparative data for related compounds should serve as a useful, albeit indirect, reference in this process.
References
An In-depth Technical Guide to the Synthesis of 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthesis pathways for 1-(5-Bromothiophen-3-YL)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols for the most viable synthetic routes, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Introduction
This compound (CAS No. 59227-67-7) is a disubstituted thiophene derivative featuring a bromine atom and an acetyl group. The specific arrangement of these functional groups makes it a versatile intermediate for introducing the 3-acetyl-5-bromothienyl moiety into more complex molecules, particularly through cross-coupling reactions at the bromine-bearing C5 position. The synthesis of this specific isomer requires careful regiochemical control, as the thiophene ring exhibits differential reactivity at its α (2,5) and β (3,4) positions.
Physicochemical and Spectroscopic Data
A summary of the key properties for the target compound and its principal precursor, 3-acetylthiophene, is provided below.
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Target Product | This compound | 59227-67-7 | C₆H₅BrOS | 205.07 | Not Reported | Not Reported |
| Precursor | 1-(Thiophen-3-yl)ethanone | 1468-83-3 | C₆H₆OS | 126.18 | 208-210 | 57-62[1] |
Note: Experimental boiling and melting points for the final product are not widely reported in the literature and should be determined empirically.
Primary Synthesis Pathway: Electrophilic Bromination of 3-Acetylthiophene
The most direct and regioselective approach to this compound is the electrophilic bromination of 3-acetylthiophene. The acetyl group at the C3 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C5 position, which remains the most activated site for substitution after the C3 position is occupied. This leads to the desired isomer with high selectivity.
Caption: Regioselective bromination of 3-acetylthiophene.
Experimental Protocol: Bromination of 3-Acetylthiophene
This protocol is based on established methods for the regioselective bromination of substituted thiophenes using N-Bromosuccinimide (NBS).[2]
Materials:
-
3-Acetylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane/Chloroform)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 3-acetylthiophene (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 10-15 minutes. For larger scale reactions, adding NBS as a solution in the reaction solvent is recommended.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Expected Yield: Yields for this specific reaction are not extensively documented, but analogous brominations of functionalized thiophenes typically proceed in good to excellent yields (70-95%).
Synthesis of Precursor: 3-Acetylthiophene
While 3-acetylthiophene is commercially available, its synthesis may be required. Direct Friedel-Crafts acylation of thiophene overwhelmingly yields the 2-acetyl isomer. Therefore, an indirect, multi-step route starting from 3-bromothiophene is necessary. The following pathway is adapted from a patented method.[3]
References
An In-depth Technical Guide to the Synthesis of 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(5-Bromothiophen-3-yl)ethanone, a valuable intermediate in the development of pharmaceuticals and other advanced organic materials. The synthesis of this specific isomer requires a strategic approach due to the directing effects of substituents on the thiophene ring. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a disubstituted thiophene derivative featuring a bromine atom at the 5-position and an acetyl group at the 3-position. The introduction of substituents at the 3- and 5-positions of the thiophene ring is a common challenge in organic synthesis. Direct acylation of thiophene typically occurs at the more reactive 2-position. Therefore, the synthesis of the 3-acetyl derivative necessitates a multi-step approach, often starting with a 3-substituted thiophene precursor.
Primary Synthetic Pathway
The most logical and well-documented synthetic pathway to this compound commences with 3-bromothiophene as the key starting material. The overall synthesis can be conceptually divided into two main stages:
-
Synthesis of the intermediate, 3-acetylthiophene.
-
Regioselective bromination of 3-acetylthiophene to yield the final product.
The following sections provide a detailed exploration of the starting materials and experimental procedures for each stage.
Starting Material: 3-Bromothiophene
3-Bromothiophene is the cornerstone for the synthesis of this compound. Its preparation is a critical first step, as direct bromination of thiophene overwhelmingly yields the 2-bromo isomer. A common and effective method for synthesizing 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.
Synthesis of 2,3,5-Tribromothiophene
This precursor is synthesized by the exhaustive bromination of thiophene.
Experimental Protocol:
A detailed procedure for the synthesis of 2,3,5-tribromothiophene can be found in established literature. A typical lab-scale synthesis would involve the slow addition of excess bromine to a solution of thiophene in a suitable solvent, often with cooling to control the exothermic reaction.
Debromination to 3-Bromothiophene
The selective removal of the bromine atoms at the 2- and 5-positions of 2,3,5-tribromothiophene yields the desired 3-bromothiophene.
Experimental Protocol:
A common method for this selective reduction utilizes zinc dust in acetic acid.
Synthesis of 3-Acetylthiophene from 3-Bromothiophene
Introducing an acetyl group at the 3-position of the thiophene ring is more challenging than at the 2-position.[1] A reliable two-step method starting from 3-bromothiophene has been reported.[1]
Step 1: Grignard Coupling to form 3-Ethylthiophene
This step involves a nickel-catalyzed cross-coupling reaction between the Grignard reagent of ethyl bromide and 3-bromothiophene.
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide: In a three-necked flask equipped with a dropping funnel and a reflux condenser, magnesium turnings are reacted with ethyl bromide in anhydrous diethyl ether to form the Grignard reagent.
-
Coupling Reaction: To a separate flask containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) chloride in anhydrous diethyl ether, the prepared ethylmagnesium bromide solution is added dropwise. The reaction mixture is then refluxed.
-
Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, dried, and the solvent is removed. The crude 3-ethylthiophene is then purified by vacuum distillation.[1]
Step 2: Oxidation of 3-Ethylthiophene to 3-Acetylthiophene
The ethyl group of 3-ethylthiophene is oxidized to an acetyl group using a strong oxidizing agent.
Experimental Protocol:
-
Oxidation: 3-Ethylthiophene is reacted with potassium permanganate in a solution of magnesium nitrate under heating.[1]
-
Work-up and Purification: The reaction mixture is filtered while hot, and the precipitate is washed with boiling water. The combined filtrate is cooled and the product, 3-acetylthiophene, is collected and dried under reduced pressure.[1]
Quantitative Data for 3-Acetylthiophene Synthesis:
| Parameter | Value | Reference |
| Starting Material | 3-Bromothiophene | [1] |
| Intermediate | 3-Ethylthiophene | [1] |
| Final Product | 3-Acetylthiophene | [1] |
| Catalyst (Coupling) | Bis(triphenylphosphine)nickel(II) chloride | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Overall Yield | Not explicitly stated |
Synthesis of this compound via Bromination of 3-Acetylthiophene
The final step in the synthesis is the regioselective bromination of 3-acetylthiophene at the 5-position. The acetyl group at the 3-position is a meta-directing deactivator. In the case of thiophene, which is an electron-rich aromatic ring, the position ortho to the sulfur atom (the 5-position) is still activated towards electrophilic substitution.
Experimental Protocol:
A general procedure for the bromination of a substituted thiophene involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Reaction Setup: In a round-bottom flask, 3-acetylthiophene is dissolved in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).
-
Bromination: The brominating agent (e.g., N-bromosuccinimide) is added portion-wise to the solution, and the reaction is stirred at an appropriate temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Quantitative Data for Bromination of 3-Acetylthiophene:
| Parameter | Value |
| Starting Material | 3-Acetylthiophene |
| Product | This compound |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine |
| Typical Solvent | Acetic Acid, Chloroform, or Carbon Tetrachloride |
| Expected Yield | Varies depending on specific conditions |
Alternative Synthetic Approaches
While the pathway described above is a robust method, other synthetic strategies could potentially be employed.
Direct Friedel-Crafts Acylation of 3-Bromothiophene
A direct Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is a conceivable one-step route to an acetylated bromothiophene. However, this reaction is known to be challenging in terms of regioselectivity and may lead to a mixture of isomers, including acylation at the 2- and 5-positions. Careful optimization of the Lewis acid, solvent, and reaction temperature would be necessary to favor the formation of the desired 3-acetyl-5-bromothiophene.
Logical Relationships and Experimental Workflows
The synthesis of this compound involves a series of sequential reactions. The logical flow of the primary synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
The experimental workflow for the synthesis of 3-acetylthiophene from 3-bromothiophene can be visualized as follows:
References
In-Depth Technical Guide on the Potential Biological Activity of 1-(5-Bromothiophen-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental methodologies for derivatives of 1-(5-Bromothiophen-3-yl)ethanone. This class of compounds, belonging to the broader family of thiophene derivatives, has garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.
Introduction to Thiophene Derivatives and Their Biological Significance
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are recognized as "privileged structures" in drug discovery. This is attributed to their ability to interact with a wide range of biological targets, leading to a variety of therapeutic effects. The incorporation of a thiophene nucleus into a molecule can enhance its pharmacological properties due to the bioisosteric relationship of the thiophene ring with other aromatic systems like benzene and furan. Thiophene derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The bromine substitution on the thiophene ring, as seen in this compound, can further influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and making its derivatives promising candidates for further investigation.
Synthesis of this compound Derivatives
The ethanone moiety of this compound serves as a versatile synthetic handle for the generation of a diverse library of derivatives. Common synthetic strategies involve the condensation of the acetyl group with various aromatic aldehydes to form chalcones, which can then be further cyclized to yield a variety of heterocyclic systems, such as pyrazolines.
A general synthetic approach involves the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The resulting chalcone can then be reacted with reagents like hydrazine hydrate to yield pyrazoline derivatives.
Potential Biological Activities
While specific biological activity data for a wide range of this compound derivatives is an emerging area of research, the broader class of thiophene derivatives, particularly chalcones and pyrazolines, has been extensively studied. Based on this existing body of literature, the following biological activities are of significant interest for derivatives of this compound.
Anticancer Activity
Thiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the VEGFR-2/Akt pathway.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine | MCF-7 | 11.17 ± 0.42 | [1] |
| Thieno[3,2-d]pyrimidine | MCF-7 | 14.53 ± 0.54 | [1] |
| 4-Aminothiophene Derivative | MCF-7 | 16.76 ± 0.63 | [1] |
Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for structurally related thiophene compounds to indicate potential activity.
Antimicrobial Activity
The thiophene scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound, such as pyrazolines, have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 2: Antimicrobial Activity of 1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazoline Derivatives
| Compound (Substituent) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 4-OCH3 | 125 | 250 | 250 | 500 | [2] |
| 4-Cl | 250 | 500 | 500 | >500 | [2] |
| 4-NO2 | 125 | 250 | 250 | 250 | [2] |
| 2-Cl | 250 | 500 | 500 | >500 | [2] |
| 2-NO2 | 250 | 250 | 500 | 500 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The lowest concentration that shows no visible growth (turbidity) is considered the MIC.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2][11][12][13][14]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 kinase. The inhibition of this activity by a test compound is measured.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable kinase buffer, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as:
-
Luminescent ATP detection: Measures the amount of ATP consumed.
-
Antibody-based detection (ELISA): Uses a specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the potential of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for significant biological activity, particularly in the areas of anticancer and antimicrobial research. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening. While the currently available data for this specific subclass of thiophenes is limited, the well-established bioactivities of related thiophene derivatives, chalcones, and pyrazolines provide a strong rationale for their continued investigation.
Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by the most potent compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Pivotal Role of 1-(5-Bromothiophen-3-YL)ethanone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(5-Bromothiophen-3-YL)ethanone, a halogenated thiophene derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive acetyl group and a bromine atom on the thiophene ring, provide synthetic handles for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds with significant potential for therapeutic applications. This technical guide delves into the core utility of this compound, exploring its application in the synthesis of potent kinase inhibitors and other biologically active molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
I. Synthetic Versatility and Applications
The strategic placement of the bromo and acetyl functionalities on the thiophene core makes this compound a valuable precursor for a range of chemical reactions pivotal to drug discovery. These include:
-
Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino moieties.
-
Heterocycle Formation: The acetyl group serves as a key electrophilic center for condensation and cyclization reactions to form a variety of heterocyclic systems, including pyrazoles and aminothiazoles, which are prevalent in many biologically active compounds.
This synthetic tractability has led to the exploration of derivatives of this compound in several therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents.
II. Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiophene scaffold is a privileged structure in the design of kinase inhibitors.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1][2]
Synthesis of a Thiophene-3-Carboxamide VEGFR-2 Inhibitor:
While a direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route can be extrapolated based on known thiophene chemistry. The acetyl group can be converted to a carboxylic acid, which is then amidated. The bromo group can be subsequently functionalized via a Suzuki coupling reaction to introduce the desired aryl substituent.
Quantitative Data: Thiophene-3-Carboxamide Derivatives as VEGFR-2 Inhibitors
The following table summarizes the in vitro activity of representative thiophene-3-carboxamide derivatives against VEGFR-2 and various cancer cell lines.
| Compound ID | VEGFR-2 IC50 (nM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) | Reference |
| 14d | 191.1 | - | - | - | - | [1][2] |
| 3b | 126 | 3.105 | - | 2.15 | - | [3] |
| 4c | 75 | 3.023 | - | 3.12 | - | [3] |
VEGFR-2 Signaling Pathway:
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[4]
B. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress, playing a key role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Thiazole derivatives have been identified as potent p38 MAPK inhibitors.[6]
Synthesis of a 4-Phenyl-5-pyridyl-1,3-thiazole p38 MAPK Inhibitor:
A plausible synthetic route to this class of inhibitors starting from this compound involves an initial Suzuki coupling to introduce the pyridyl group at the 5-position, followed by bromination of the acetyl group and subsequent Hantzsch thiazole synthesis with a substituted thioamide to form the desired 4,5-disubstituted thiazole.
Quantitative Data: 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAPK Inhibitors
The following table presents the in vitro inhibitory activity of representative compounds against p38 MAPK and TNF-α release.
| Compound ID | p38 MAPK IC50 (nM) | TNF-α Release IC50 (nM) | Reference |
| 7g | - | - | [6] |
| 10b | - | - | [6] |
Note: Specific IC50 values for compounds 7g and 10b were not available in the provided search results, but they were identified as orally active lead candidates.[6]
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and p38 MAPK. Upon activation by cellular stress or inflammatory cytokines, the cascade leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory cytokines.
III. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following are representative protocols for key synthetic transformations involving bromothiophene derivatives.
A. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromothiophene with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling:
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7][8]
B. General Protocol for Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of a 2-aminothiazole from an α-bromoketone and a thiourea derivative.
Procedure:
-
Synthesize the α-bromoketone by reacting the corresponding ketone (e.g., a derivative of this compound) with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Dissolve the α-bromoketone (1.0 equiv) and the substituted thiourea (1.1 equiv) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.[7]
IV. Conclusion
This compound stands as a cornerstone in the synthetic chemist's toolkit for the construction of novel, biologically active molecules. Its inherent reactivity and versatility enable the efficient synthesis of diverse heterocyclic scaffolds, particularly those targeting key signaling pathways in cancer and inflammation. The ability to readily functionalize both the acetyl and bromo positions allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of this compound in drug discovery programs is poised to expand, offering a reliable and adaptable platform for the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Brominated Thiophenes: A Technical Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional materials and bioactive molecules. Their unique electronic properties and susceptibility to various coupling reactions make them indispensable in the fields of organic electronics, medicinal chemistry, and agrochemicals. This technical guide provides an in-depth review of the applications of brominated thiophenes, with a focus on synthetic methodologies, quantitative performance data, and key experimental protocols.
Synthetic Methodologies for Functionalization
The reactivity of the carbon-bromine bond in brominated thiophenes allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Key among these are the Suzuki-Miyaura coupling, Stille coupling, and Grignard Metathesis (GRIM) polymerization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between brominated thiophenes and boronic acids or esters, catalyzed by a palladium complex. This reaction is tolerant of a wide range of functional groups and often proceeds with high yields.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene [1]
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromo-3-hexylthiophene (1 mmol), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (1.75 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (2.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
// Nodes Pd0 [label="Pd(0)L2", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)L2-Br", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R'-B(OH)2\n+ Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#EA4335"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];
// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Cross-Coupling
The Stille coupling involves the reaction of a brominated thiophene with an organostannane reagent, also catalyzed by palladium. Organostannanes are stable and the reaction conditions are generally mild, making this a valuable synthetic tool.
Experimental Protocol: General Procedure for Stille Coupling [2]
-
In a flame-dried Schlenk flask under an inert atmosphere, add the brominated thiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Add the organostannane reagent (1.0-1.2 equivalents) via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the mixture with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
// Nodes Pd0 [label="Pd(0)L2", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)L2-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Organostannane [label="R'-Sn(Alkyl)3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetalation; Organostannane -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];
// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } .dot Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Grignard Metathesis (GRIM) Polymerization
The GRIM method is a powerful technique for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs). It involves the treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent to form a mixture of magnesiated isomers, followed by nickel-catalyzed polymerization. This method allows for the synthesis of high molecular weight polymers with a high degree of head-to-tail (HT) couplings.[3][4]
Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM
-
Flame-dry a three-neck flask and back-fill with nitrogen.
-
Add 2,5-dibromo-3-hexylthiophene (14.3 mmol) followed by anhydrous tetrahydrofuran (THF).
-
Add a solution of tert-butylmagnesium chloride (2.0 M in diethyl ether, 14 mmol) via syringe and reflux the mixture for 90 minutes.
-
After cooling to room temperature, add dry Ni(dppp)Cl₂ (0.088 mmol) and allow the reaction to proceed for 45 minutes. The solution should turn red.
-
Precipitate the polymer in methanol and collect by vacuum filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Collect the final product from the chloroform phase by precipitation in methanol and dry under vacuum.
Applications in Organic Electronics
Brominated thiophenes are fundamental building blocks for organic semiconductors used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).[5]
Organic Field-Effect Transistors (OFETs)
Polythiophenes synthesized from brominated monomers are widely used as the active layer in OFETs due to their excellent charge transport properties. The performance of these devices is highly dependent on the regioregularity of the polymer, which influences its solid-state packing and, consequently, its charge carrier mobility.
// Nodes Substrate [label="Substrate Cleaning\n(e.g., Si/SiO2 wafer)"]; Dielectric [label="Dielectric Surface Treatment\n(e.g., HMDS, OTS)"]; Polymer [label="Polymer Solution Preparation\n(Brominated thiophene-based polymer in solvent)"]; Deposition [label="Active Layer Deposition\n(Spin-coating, Drop-casting)"]; Annealing [label="Thermal Annealing"]; Electrodes [label="Source/Drain Electrode Deposition\n(Thermal Evaporation)"]; Device [label="OFET Device", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Dielectric; Polymer -> Deposition; Dielectric -> Deposition; Deposition -> Annealing; Annealing -> Electrodes; Electrodes -> Device; } .dot Figure 3: General experimental workflow for the fabrication of an OFET.
Table 1: Performance of OFETs based on Brominated Thiophene-derived Polymers
| Polymer | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| P3HT | Spin Coating | 0.01 - 0.1 | 10⁵ - 10⁷ | [Generic P3HT data] |
| C8-BTBT | Solution-Processed | > 13 | Low Vth | [6] |
| PDBT-co-TT | Solution-Processed | 0.94 | Not Reported | [6] |
Organic Solar Cells (OSCs)
In OSCs, thiophene-based polymers, often synthesized from brominated precursors, act as the electron donor material in the active layer. The power conversion efficiency (PCE) of these devices is influenced by factors such as the polymer's band gap, energy levels, and morphology when blended with an electron acceptor.
Table 2: Performance of Organic Solar Cells with Brominated Thiophene-based Donor Polymers
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| P10 | PC60BM | 1.91 | 0.64 | 5.68 | 64 | [7] |
| PURET-co-P3HT (1:2) | PCBM:Ag nanowires | 1.58 | 0.82 | 5.58 | 35 | [8] |
| PTTR | PC71BM | 8.21 | 0.82 | 14.30 | 70.01 | [9] |
Medicinal Chemistry Applications
The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Bromination of the thiophene ring provides a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug discovery. These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[10][11]
Antimicrobial Activity
Brominated thiophene derivatives have demonstrated significant potential as antimicrobial agents against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for evaluating their efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination [3]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Antimicrobial Activity of Brominated Thiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [3] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [3] |
| 2-bromo-3,5-dinitrothiophene | E. coli | > 12.5 | [12] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |
Enzyme Inhibition
Substituted thiophenes, accessible through the functionalization of brominated intermediates, have been investigated as inhibitors of various enzymes, with potential applications in treating a range of diseases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 4: Enzyme Inhibitory Activity of Thiophene Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Thiophene-3-carboxamide derivative 25 | JNK1 | 1.32 | [2] |
| Thiophene-3-carboxamide derivative 26 | JNK1 | 1.4 | [2] |
| Thiophene derivative 1 | 5-LOX | 29.2 | [11] |
| Benzothiophene-chalcone 5f | AChE | 62.1 | [13] |
| Benzothiophene-chalcone 5h | BChE | 24.3 | [13] |
Agrochemical Applications
Brominated thiophenes also serve as precursors for the synthesis of agrochemicals, including herbicides and fungicides. The thiophene moiety can be incorporated into molecules designed to target specific biological pathways in weeds or fungi.[4]
While specific quantitative data for the herbicidal and fungicidal activity of brominated thiophenes is less commonly published in readily accessible literature, patent literature indicates their utility. For example, certain thiophene sulfonylureas have been developed as pre- and post-emergence herbicides.[14] The general approach involves synthesizing a range of derivatives and screening them for activity against various plant and fungal species.
Conclusion
Brominated thiophenes are undeniably a cornerstone of modern organic synthesis. Their utility as versatile building blocks continues to drive innovation in materials science, drug discovery, and agrochemical development. The ability to precisely functionalize the thiophene core through well-established synthetic protocols provides a powerful platform for creating novel molecules with tailored properties. Future research will undoubtedly continue to expand the applications of these remarkable compounds, leading to the development of more efficient electronic devices, life-saving therapeutics, and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 4. US2651579A - Halogenated thiophene pesticide - Google Patents [patents.google.com]
- 5. New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. omicsonline.org [omicsonline.org]
- 8. scispace.com [scispace.com]
- 9. New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. EP0064804A2 - Thiophene herbicides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetyl-5-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-5-bromothiophene is a substituted thiophene derivative with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom and a versatile acetyl group, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 3-acetyl-5-bromothiophene, with a focus on its utility in cross-coupling reactions and other transformations relevant to drug discovery and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related structures to provide representative protocols and data, offering a solid foundation for further research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅BrOS | N/A |
| Molecular Weight | 205.07 g/mol | |
| Appearance | White to tan solid (estimated) | |
| Melting Point | 94-96 °C (for 2-acetyl-5-bromothiophene) | |
| Boiling Point | 103 °C at 4 mmHg (for 2-acetyl-5-bromothiophene) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water is expected. | |
| CAS Number | Not assigned. | N/A |
Spectroscopic Data
Detailed spectroscopic data for 3-acetyl-5-bromothiophene is not widely published. The following table provides expected spectral characteristics based on the analysis of related compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the thiophene ring protons and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the bromine atom. |
| ¹³C NMR | Resonances for the four carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1660-1700 cm⁻¹) and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |
Reactivity and Key Reactions
3-Acetyl-5-bromothiophene is expected to exhibit reactivity at three primary sites: the C-Br bond, the acetyl group, and the thiophene ring itself.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl compounds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for 3-acetyl-5-bromothiophene.
Materials:
-
3-Acetyl-5-bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
A suitable base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine 3-acetyl-5-bromothiophene, the arylboronic acid, and the base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol: Representative Sonogashira Coupling
This protocol is a general guideline and requires optimization for 3-acetyl-5-bromothiophene.
Materials:
-
3-Acetyl-5-bromothiophene (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
A suitable base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3-acetyl-5-bromothiophene, the palladium catalyst, and the copper co-catalyst.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture (typically 40-80 °C) and monitor its progress.
-
After completion, cool the mixture and perform a standard workup.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Experimental Protocol: Representative Heck Coupling
This protocol is a general guideline and requires optimization for 3-acetyl-5-bromothiophene.
Materials:
-
3-Acetyl-5-bromothiophene (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable base (e.g., K₂CO₃, Et₃N) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 3-acetyl-5-bromothiophene, the palladium catalyst, and the base.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Heck coupling reaction.
Reactions of the Acetyl Group
The acetyl group at the 3-position can undergo a variety of transformations, providing further avenues for molecular diversification. These include:
-
Oxidation: Conversion to a carboxylic acid or other oxidized functionalities.
-
Reduction: Reduction to an alcohol or a methylene group.
-
Condensation Reactions: Reaction with various nucleophiles at the alpha-carbon or the carbonyl carbon.
Nucleophilic Aromatic Substitution
While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution at the 5-position may be possible under specific conditions, particularly with strong nucleophiles.
Synthesis of 3-Acetyl-5-bromothiophene
A plausible synthetic route to 3-acetyl-5-bromothiophene involves the Friedel-Crafts acylation of 3-bromothiophene. However, this reaction can lead to a mixture of isomers, and the regioselectivity would need to be carefully controlled. An alternative approach could involve the bromination of 3-acetylthiophene.
Experimental Protocol: Representative Synthesis of 3-Acetylthiophene (Precursor)
This protocol describes the synthesis of the precursor, 3-acetylthiophene, from 3-bromothiophene. Subsequent bromination would be required to obtain 3-acetyl-5-bromothiophene.
Step 1: Grignard Coupling to form 3-Ethylthiophene
-
Prepare a Grignard reagent from bromoethane in diethyl ether.
-
In a separate flask, dissolve 3-bromothiophene and a nickel catalyst (e.g., bis(triphenylphosphine)nickel dichloride) in anhydrous ether.
-
Slowly add the Grignard reagent to the 3-bromothiophene solution.
-
After the reaction is complete, hydrolyze the mixture and separate the organic layer.
-
Purify 3-ethylthiophene by vacuum distillation.
Step 2: Oxidation to 3-Acetylthiophene
-
Dissolve 3-ethylthiophene in a suitable solvent.
-
Add an oxidizing agent (e.g., potassium permanganate) and heat the mixture.
-
After the reaction, filter the mixture and isolate the crude product.
-
Purify 3-acetylthiophene by recrystallization or chromatography.
Caption: Plausible synthetic workflow for 3-acetyl-5-bromothiophene.
Conclusion
3-Acetyl-5-bromothiophene is a promising heterocyclic building block with diverse potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is currently scarce, this technical guide provides a solid theoretical framework and representative protocols based on the known reactivity of related thiophene derivatives. The presented information is intended to serve as a valuable resource for researchers and scientists, enabling them to explore the synthetic utility of this compound and to develop novel molecules with potential therapeutic or material applications. Further experimental investigation is warranted to fully elucidate the chemical properties and reactivity of 3-acetyl-5-bromothiophene.
A Technical Guide to 1-(5-Bromothiophen-3-YL)ethanone for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Heterocyclic Building Block
This technical guide provides a comprehensive overview of 1-(5-Bromothiophen-3-YL)ethanone, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, commercial availability, and potential applications in synthetic and medicinal chemistry, supported by experimental data and procedural insights.
Chemical and Physical Properties
This compound, with the CAS number 59227-67-7, is a brominated thiophene derivative that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bromo-substituted thiophene ring and an acetyl group, offers multiple reaction sites for the construction of more complex molecules.
A summary of its key physical and chemical properties is presented in the table below. Data has been compiled from various commercial suppliers and chemical databases.
| Property | Value |
| CAS Number | 59227-67-7 |
| Molecular Formula | C₆H₅BrOS |
| Molecular Weight | 205.07 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
| Solubility | Soluble in organic solvents like DMF |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity and available quantities can vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.
| Supplier | Purity | Available Quantities |
| Parchem | - | Bulk |
| Moldb | ~95% | Gram to Kilogram |
| Apollo Scientific | - | Gram to Kilogram |
| BLDpharm | - | Gram to Kilogram |
| AOBChem | - | Milligram to Gram |
Note: This is not an exhaustive list, and availability may vary. Purity levels are as stated by the supplier and should be verified by analytical testing.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a comprehensive, publicly available dataset for this specific isomer is limited, data for structurally related compounds provides expected spectral regions.
-
¹H NMR: Protons on the thiophene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the acetyl group will likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR: The carbonyl carbon of the acetyl group is expected in the downfield region (δ > 180 ppm). Aromatic carbons of the thiophene ring will appear between δ 120-150 ppm. The methyl carbon will be observed in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1660-1700 cm⁻¹. C-H stretching of the aromatic ring and methyl group will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretch typically appears in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight (205.07 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Organic Synthesis
The bromine atom and the acetyl group on the thiophene ring make this compound a versatile precursor for the synthesis of a wide array of more complex heterocyclic compounds. It is a valuable substrate in various cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted alkene derivatives, respectively.
Logical Workflow for a Suzuki Coupling Reaction:
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Thiophene-containing biaryls are significant structural motifs in numerous pharmaceuticals and advanced materials. The use of substituted bromothiophenes, such as 1-(5-Bromothiophen-3-YL)ethanone, as building blocks in Suzuki couplings allows for the synthesis of a diverse array of complex molecules with potential biological activity.[4] These application notes provide a detailed protocol for the Suzuki cross-coupling reaction of this compound with various arylboronic acids, based on established procedures for structurally related compounds.
General Reaction Scheme
The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki cross-coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki cross-coupling of structurally similar bromothiophene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[6]
-
Solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene, often with water as a co-solvent)[2][5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Deionized water
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 - 1.5 mmol), the palladium catalyst (0.01 - 0.05 mmol), and the base (2.0 - 3.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent system. A common system is a 4:1 mixture of 1,4-dioxane and water. The final concentration of the bromothiophene is typically between 0.1 and 0.5 M.
-
Reaction:
-
Conventional Heating: Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Microwave Irradiation: If using a microwave reactor, seal the vial and heat the mixture to 100-150 °C for 10-60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(5-arylthiophen-3-yl)ethanone.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation
The following tables summarize representative data from Suzuki cross-coupling reactions of bromothiophene derivatives that are structurally similar to this compound. These examples can be used to guide the optimization of reaction conditions.
Table 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [7]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 |
| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 72 |
| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 68 |
| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 |
| 5 | 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene | 55 |
Reaction Conditions: Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq.), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Various Arylboronic Acids (Monosubstitution) [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-5-phenyl-3-methylthiophene | 63 |
| 2 | 4-Methylphenylboronic acid | 2-Bromo-5-(p-tolyl)-3-methylthiophene | 58 |
| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 61 |
| 4 | 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-methylthiophene | 55 |
| 5 | 3-Nitrophenylboronic acid | 2-Bromo-5-(3-nitrophenyl)-3-methylthiophene | 48 |
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.5 eq.), 1,4-dioxane/H₂O (4:1), 90 °C, 16 h.
Applications in Drug Development
Thiophene-based biaryl scaffolds are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The ability to readily synthesize a library of 1-(5-arylthiophen-3-yl)ethanone derivatives through the Suzuki cross-coupling reaction provides a valuable platform for structure-activity relationship (SAR) studies. The ketone functionality serves as a versatile handle for further chemical modifications, allowing for the rapid generation of diverse molecular architectures for biological screening. This approach is instrumental in the hit-to-lead and lead optimization phases of drug discovery.
Safety Information
-
Palladium catalysts and their ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Bases such as potassium carbonate and potassium phosphate can be irritating.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(5-Bromothiophen-3-YL)ethanone as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 1-(5-Bromothiophen-3-YL)ethanone as a key intermediate. The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document outlines the synthetic routes, experimental protocols, and biological evaluation of thiophene-based kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Introduction
Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This has made them a prime target for therapeutic intervention. Thiophene-containing compounds have emerged as a significant class of kinase inhibitors due to their ability to mimic the purine core of ATP and form key interactions within the kinase active site.[5] The intermediate, this compound, offers a versatile starting point for the synthesis of a diverse library of thiophene-based kinase inhibitors through various chemical transformations.
Synthetic Approach
The general synthetic strategy involves the modification of the acetyl group and the substitution of the bromine atom on the thiophene ring of this compound to generate a variety of kinase inhibitor scaffolds, most notably thieno[2,3-d]pyrimidines. These derivatives have shown significant inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][5]
Caption: General synthetic scheme for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor
This protocol describes a representative synthesis of a thieno[2,3-d]pyrimidine derivative, a common scaffold for kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Substituted amine/aniline
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Appropriate solvents for reaction and purification
Procedure:
-
Step 1: Synthesis of 3-dimethylamino-1-(5-bromothiophen-3-yl)prop-2-en-1-one.
-
Dissolve this compound in an appropriate solvent such as toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 4-(5-bromothiophen-3-yl)pyrimidin-2-amine.
-
To a solution of the crude enaminone in ethanol, add guanidine hydrochloride and sodium ethoxide.
-
Reflux the mixture for several hours.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the thieno[2,3-d]pyrimidine core.
-
-
Step 3: Functionalization of the Thieno[2,3-d]pyrimidine Core (Example: Suzuki Coupling).
-
To a mixture of the 4-(5-bromothiophen-3-yl)pyrimidin-2-amine, an appropriate boronic acid, and a palladium catalyst in a suitable solvent system (e.g., dioxane/water), add a base such as potassium carbonate.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final kinase inhibitor.
-
Caption: Experimental workflow for synthesis and purification.
Protocol 2: In Vitro Kinase Activity Assay (General)
This protocol provides a general framework for determining the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.[7]
-
Add the target kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.[7]
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).[6]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Measure the luminescence, which is proportional to the kinase activity.[7]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Quantitative Data Summary
The following table summarizes the biological activity of representative thiophene-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 5 | FLT3 | 32.435 ± 5.5 | - | [5] |
| Compound 8 | - | - | MCF-7 | [5] |
| 4.132 ± 0.5 | ||||
| HepG-2 | ||||
| 3.3 ± 0.90 | ||||
| Compound 16b | Clk4 | 0.011 | - | [8] |
| DRAK1 | 0.087 | - | [8] | |
| Haspin | 0.1257 | - | [8] | |
| Compound 3b | VEGFR-2 | 0.126 | - | [9] |
| Akt | - | - | [9] | |
| Compound 4c | VEGFR-2 | 0.075 | - | [9] |
| Akt | - | - | [9] |
Targeted Signaling Pathways
Thiophene-based inhibitors have been shown to target various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A key example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
Anwendungs- und Protokollnotizen zur Derivatisierung von 1-(5-Bromthiophen-3-yl)ethanon für pharmazeutische Anwendungen
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungs- und Protokollnotizen zur chemischen Derivatisierung von 1-(5-Bromthiophen-3-yl)ethanon, einer vielseitigen Ausgangsverbindung für die Synthese pharmazeutisch relevanter Moleküle. Die hier beschriebenen Protokolle konzentrieren sich auf die Funktionalisierung des Bromsubstituenten mittels palladiumkatalysierter Kreuzkupplungsreaktionen und die Umwandlung der Acetylgruppe in pharmakologisch interessante Heterocyclen. Die resultierenden Derivate, insbesondere substituierte Thiophene, Thiazole und Pyrazole, zeigen vielversprechende Potenz als Kinase-Inhibitoren und andere therapeutische Wirkstoffe.
Einleitung: Pharmazeutisches Potenzial von Thiophen-Derivaten
Thiophen und seine Derivate sind wichtige Bausteine in der medizinischen Chemie und bilden das Kernstück zahlreicher von der FDA zugelassener Medikamente.[1][2][3] Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu attraktiven Scaffolds für die Entwicklung neuer Wirkstoffe. Insbesondere haben sich Thiophen-basierte Verbindungen als potente Inhibitoren von Proteinkinasen erwiesen, einer wichtigen Klasse von Enzymen, die bei der Signaltransduktion und Zellregulation eine entscheidende Rolle spielen und häufig bei Krankheiten wie Krebs fehlreguliert sind.[1][2][3] Die Derivatisierung von 1-(5-Bromthiophen-3-yl)ethanon bietet einen modularen Ansatz zur Synthese von Bibliotheken neuartiger Verbindungen für das Wirkstoffscreening.
Derivatisierungsstrategien
Die Derivatisierung von 1-(5-Bromthiophen-3-yl)ethanon kann an zwei Hauptpositionen erfolgen: der C-Br-Bindung am Thiophenring und der Acetylgruppe.
-
Funktionalisierung der C-Br-Bindung: Das Bromatom an Position 5 des Thiophenrings ist ein idealer Angriffspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von Aryl-, Heteroaryl-, Alkenyl- und Aminogruppen.
-
Suzuki-Miyaura-Kupplung: Zur Bildung von C-C-Bindungen mit Aryl- oder Heteroarylboronsäuren.
-
Heck-Mizoroki-Kupplung: Zur Bildung von C-C-Bindungen mit Alkenen.
-
Buchwald-Hartwig-Aminierung: Zur Bildung von C-N-Bindungen mit Aminen.
-
-
Modifikation der Acetylgruppe: Die Keton-Funktionalität kann als Ausgangspunkt für die Synthese verschiedener heterocyclischer Systeme dienen.
-
α-Bromierung gefolgt von Hantzsch-Thiazolsynthese: Eine zweistufige Sequenz zur Erzeugung eines Thiazolrings, einem in vielen bioaktiven Molekülen vorkommenden Heterocyclus.[4][5][6][7][8]
-
Kondensation mit Hydrazinen: Zur Synthese von Pyrazolen, einer weiteren wichtigen Klasse von Heterocyclen mit einem breiten Spektrum an biologischen Aktivitäten.[9][10][11][12][13]
-
Experimentelle Protokolle und Daten
Die folgenden Abschnitte enthalten detaillierte Protokolle für die Schlüsselreaktionen zur Derivatisierung von 1-(5-Bromthiophen-3-yl)ethanon.
Palladiumkatalysierte Kreuzkupplungsreaktionen
Diese Reaktionen zielen auf die Substitution des Bromatoms am Thiophenring ab.
Diese Reaktion ermöglicht die Synthese von 5-Aryl- oder 5-Heteroaryl-substituierten 3-Acetylthiophenen.
Protokoll 1: Suzuki-Miyaura-Kupplung mit Phenylboronsäure
-
Materialien:
-
1-(5-Bromthiophen-3-yl)ethanon (1,0 mmol, 1,0 Äquiv.)
-
Phenylboronsäure (1,2 mmol, 1,2 Äquiv.)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 mmol, 5 mol%)
-
Kaliumphosphat (K₃PO₄) (2,0 mmol, 2,0 Äquiv.)
-
1,4-Dioxan/Wasser (4:1, 5 mL)
-
Schlenk-Kolben oder versiegeltes Reaktionsgefäß
-
-
Durchführung:
-
In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre (z. B. Argon) 1-(5-Bromthiophen-3-yl)ethanon, Phenylboronsäure, Pd(PPh₃)₄ und K₃PO₄ vorlegen.
-
Das 1,4-Dioxan/Wasser-Gemisch zugeben.
-
Das Reaktionsgefäß verschließen und die Mischung bei 95 °C für 12 Stunden kräftig rühren.[14]
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgen.
-
Nach Abkühlen auf Raumtemperatur die Reaktionsmischung mit Wasser verdünnen und mit Ethylacetat (3 x 20 mL) extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen.
-
Tabelle 1: Quantitative Daten für die Suzuki-Miyaura-Kupplung
| Eintrag | Boronsäure | Katalysator (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Phenylboronsäure | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxan/H₂O | 95 | 12 | 85[14][15] |
| 2 | 4-Methoxyphenylboronsäure | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxan/H₂O | 95 | 12 | 82[14][15] |
| 3 | Furan-3-ylboronsäure | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amylalkohol | 100 | 12 | 78[16] |
Diese Reaktion führt zur Bildung von 5-Alkenyl-substituierten 3-Acetylthiophenen.
Protokoll 2: Heck-Kupplung mit Styrol
-
Materialien:
-
1-(5-Bromthiophen-3-yl)ethanon (1,0 mmol, 1,0 Äquiv.)
-
Styrol (1,2 mmol, 1,2 Äquiv.)
-
Palladium(II)-acetat [Pd(OAc)₂] (0,02 mmol, 2 mol%)
-
Kaliumcarbonat (K₂CO₃) (2,0 mmol, 2,0 Äquiv.)
-
Wasserfreies N,N-Dimethylformamid (DMF) (5 mL)
-
Schlenk-Kolben oder versiegeltes Reaktionsgefäß
-
-
Durchführung:
-
In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre 1-(5-Bromthiophen-3-yl)ethanon, Pd(OAc)₂ und K₂CO₃ vorlegen.
-
Wasserfreies DMF und anschließend Styrol zugeben.
-
Das Gefäß verschließen und die Reaktionsmischung bei 120 °C kräftig rühren.[17]
-
Den Reaktionsfortschritt mittels DC oder GC-MS verfolgen (typischerweise 12-24 Stunden).
-
Nach Abkühlen auf Raumtemperatur die Reaktionsmischung mit Wasser verdünnen und mit Ethylacetat (3 x 20 mL) extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen.
-
Tabelle 2: Quantitative Daten für die Heck-Kupplung
| Eintrag | Alken | Katalysator (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Styrol | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 18 | 75[17] |
| 2 | Ethylacrylat | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | 85 (Hypothetisch)[17] |
| 3 | Ethyl-(E)-but-2-enoat | Pd(OAc)₂ (2) | NaOAc | DMF | 130 | 24 | 60-70[18][19][20] |
Diese Reaktion ermöglicht die Synthese von 5-Amino-substituierten 3-Acetylthiophenen.
Protokoll 3: Buchwald-Hartwig-Aminierung mit Morpholin
-
Materialien:
-
1-(5-Bromthiophen-3-yl)ethanon (1,0 mmol, 1,0 Äquiv.)
-
Morpholin (1,2 mmol, 1,2 Äquiv.)
-
Palladium(II)-acetat [Pd(OAc)₂] (0,02 mmol, 2 mol%)
-
XPhos (0,04 mmol, 4 mol%)
-
Natrium-tert-butanolat (NaOtBu) (1,4 mmol, 1,4 Äquiv.)
-
Wasserfreies Toluol (5 mL)
-
Schlenk-Kolben oder versiegeltes Reaktionsgefäß
-
-
Durchführung:
-
In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre Pd(OAc)₂, XPhos und NaOtBu vorlegen.
-
Den Kolben evakuieren und mit Argon spülen (dreimal wiederholen).
-
Wasserfreies Toluol, 1-(5-Bromthiophen-3-yl)ethanon und Morpholin zugeben.
-
Das Gefäß verschließen und die Reaktionsmischung bei 100 °C für 12-24 Stunden rühren.
-
Den Reaktionsfortschritt mittels DC oder LC-MS verfolgen.
-
Nach Abkühlen auf Raumtemperatur die Reaktionsmischung durch Celite filtrieren und das Filtrat im Vakuum einengen.
-
Den Rückstand in Ethylacetat aufnehmen, mit Wasser waschen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel entfernen.
-
Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen.
-
Tabelle 3: Quantitative Daten für die Buchwald-Hartwig-Aminierung
| Eintrag | Amin | Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Morpholin | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluol | 100 | 18 | 88 |
| 2 | Anilin | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | Toluol | 100 | 16 | 85[21] |
| 3 | Piperidin | Pd(dba)₂ (1.5) | (±)-BINAP (1.5) | NaOtBu | m-Xylol | 110 | 12 | 92[4] |
Modifikation der Acetylgruppe
Diese Reaktionen nutzen die Keton-Funktionalität zur Synthese von Heterocyclen.
Protokoll 4: α-Bromierung von 1-(5-Bromthiophen-3-yl)ethanon
-
Materialien:
-
1-(5-Bromthiophen-3-yl)ethanon (1,0 mmol, 1,0 Äquiv.)
-
Pyridiniumhydrobromidperbromid (1,1 mmol, 1,1 Äquiv.)
-
Essigsäure (5 mL)
-
-
Durchführung:
-
1-(5-Bromthiophen-3-yl)ethanon in Essigsäure lösen.
-
Pyridiniumhydrobromidperbromid portionsweise unter Rühren zugeben.
-
Die Mischung bei Raumtemperatur für 2-4 Stunden rühren, bis die Ausgangsverbindung vollständig umgesetzt ist (DC-Kontrolle).[22][23]
-
Die Reaktionsmischung in Eiswasser gießen und den ausfallenden Feststoff abfiltrieren.
-
Den Feststoff mit kaltem Wasser waschen und an der Luft trocknen, um 2-Brom-1-(5-bromthiophen-3-yl)ethanon zu erhalten.
-
Protokoll 5: Hantzsch-Thiazolsynthese
-
Materialien:
-
2-Brom-1-(5-bromthiophen-3-yl)ethanon (1,0 mmol, 1,0 Äquiv.)
-
Thioharnstoff (1,2 mmol, 1,2 Äquiv.)
-
Ethanol (10 mL)
-
-
Durchführung:
-
2-Brom-1-(5-bromthiophen-3-yl)ethanon und Thioharnstoff in Ethanol lösen.
-
Die Mischung für 2-3 Stunden unter Rückfluss erhitzen.[4][8]
-
Nach Abkühlen auf Raumtemperatur die Reaktionsmischung mit einer gesättigten Natriumbicarbonatlösung neutralisieren.
-
Den ausfallenden Feststoff abfiltrieren, mit Wasser waschen und trocknen, um das 2-Amino-4-(5-bromthiophen-3-yl)thiazol zu erhalten.
-
Tabelle 4: Quantitative Daten für die Hantzsch-Thiazolsynthese
| Eintrag | α-Bromketon | Thioamid | Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) |
| 1 | 2-Brom-1-(5-bromthiophen-3-yl)ethanon | Thioharnstoff | Ethanol | Rückfluss | 3 | 85-90[7][8] |
| 2 | 2-Brom-1-(5-bromthiophen-3-yl)ethanon | Thioacetamid | Ethanol | Rückfluss | 4 | 75-80 |
Visualisierung von Arbeitsabläufen und Signalwegen
Die folgenden Diagramme, erstellt mit der DOT-Sprache, visualisieren die beschriebenen Derivatisierungsstrategien und einen repräsentativen Signalweg, der durch Thiophen-basierte Kinase-Inhibitoren gehemmt werden kann.
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 21. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-(5-Bromothiophen-3-yl)ethanone Analogs via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-Bromothiophen-3-yl)ethanone is a versatile heterocyclic building block crucial for the synthesis of novel compounds in pharmaceutical and materials science research. The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of the this compound intermediate and its subsequent conversion into a diverse library of analogs using Suzuki and Buchwald-Hartwig cross-coupling reactions.
Part 1: Synthesis of Key Intermediate: this compound
This protocol details the regioselective bromination of 3-acetylthiophene to produce the key intermediate. The acetyl group directs the bromination to the C5 position of the thiophene ring.
Experimental Protocol
Materials and Reagents:
-
3-Acetylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid (solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 3-acetylthiophene (1.0 eq) in acetic acid, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to obtain this compound as a solid.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of C-C Coupled Analogs via Suzuki Reaction
The Suzuki coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and a boronic acid or ester. This protocol is optimized for coupling various arylboronic acids with the this compound intermediate.
Application Notes and Protocols for the Characterization of 1-(5-Bromothiophen-3-YL)ethanone
Compound Information:
-
Chemical Name: 1-(5-Bromothiophen-3-YL)ethanone
-
CAS Number: 59227-67-7[1]
-
Molecular Formula: C₆H₅BrOS[1]
-
Molecular Weight: 205.07 g/mol [1]
Introduction
This compound is a heterocyclic ketone that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the definitive characterization of this compound.
Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation: Predicted NMR Spectral Data
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H-2 (Thiophene) | ~8.0 - 8.2 | Doublet | ~1.5 |
| H-4 (Thiophene) | ~7.5 - 7.7 | Doublet | ~1.5 | |
| -CH₃ (Acetyl) | ~2.5 | Singlet | N/A | |
| ¹³C NMR | C=O (Carbonyl) | ~190 | - | N/A |
| C-3 (Thiophene) | ~145 | - | N/A | |
| C-5 (Thiophene) | ~115 | - | N/A | |
| C-2 (Thiophene) | ~135 | - | N/A | |
| C-4 (Thiophene) | ~130 | - | N/A | |
| -CH₃ (Acetyl) | ~26 | - | N/A |
Note: Predicted values are based on the analysis of structurally similar thiophene derivatives. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique for this type of molecule. A key feature to observe is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electron Ionization (EI) |
| [M]⁺ (for ⁷⁹Br) | m/z 204 |
| [M+2]⁺ (for ⁸¹Br) | m/z 206 |
| Key Fragment Ion | m/z 189/191 ([M-CH₃]⁺) |
| Base Peak | m/z 43 ([CH₃CO]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Data Presentation: Characteristic Infrared Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Ketone | C=O Stretch | ~1670 - 1690 |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 |
| Methyl Group | C-H Stretch | ~2950 - 2850 |
| Aromatic Ring | C=C Stretch | ~1550 - 1400 |
| Thiophene Ring | C-S Stretch | ~850 - 700 |
| Bromoalkane | C-Br Stretch | ~600 - 500 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically suitable for this compound.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact mobile phase composition |
Experimental Protocols
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
Protocol for Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the fragmentation pattern to confirm the structure.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Protocol for HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.
-
Prepare working standards and samples by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters listed in the data table above. A gradient elution might start with 50:50 Acetonitrile:Water and ramp up to 95:5 Acetonitrile:Water over 20 minutes to ensure separation of any potential impurities.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and standards.
-
Record the chromatograms.
-
-
Data Processing:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the chosen wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visualizations
Caption: General analytical workflow for the characterization of a synthesized compound.
Caption: How different analytical techniques provide specific structural information.
References
Application of 1-(5-Bromothiophen-3-YL)ethanone in Organic Electronics Research
Affiliation: Google Research
Abstract
1-(5-Bromothiophen-3-yl)ethanone is a versatile building block in the synthesis of novel organic semiconducting materials for a range of electronic applications. Its thiophene core is a common motif in high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of a bromine atom and a ketone functional group allows for a variety of chemical modifications, making it a valuable precursor for creating tailored molecular structures with optimized electronic properties. This application note provides an overview of its utility, detailed experimental protocols for the synthesis of derivative materials, and a summary of the performance of devices fabricated from these materials.
Introduction
The field of organic electronics has seen rapid advancement, driven by the development of new solution-processable and flexible semiconducting materials. Thiophene-based compounds have emerged as a cornerstone in this area due to their excellent charge transport characteristics and environmental stability. This compound serves as a key starting material for the synthesis of various π-conjugated systems. The bromo-substituent provides a reactive site for cross-coupling reactions such as Suzuki and Stille couplings, enabling the extension of the conjugated backbone. The acetyl group can be used for further functionalization or to influence the material's solubility and morphology. This document outlines the application of this compound in the synthesis of organic semiconductors and provides protocols for their incorporation into electronic devices.
Data Presentation
The performance of organic electronic devices is highly dependent on the molecular structure of the active material. Below are tables summarizing the performance of devices fabricated using materials derived from precursors similar to this compound.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Thiophene Derivatives
| Material Class | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Thieno[3,2-b]thiophene Copolymers | 0.6 | > 10^6 | Solution Shearing | |
| Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives | up to 4.6 | > 10^7 | Vacuum Deposition | |
| Poly(3-alkylthiophene)s (P3ATs) | ~0.1 | > 10^5 | Spin Coating | [1] |
Table 2: Performance of Organic Photovoltaics (OPVs) based on Thiophene Copolymers
| Donor Polymer Class | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Benzodithiophene-Thienothiophene Copolymers | PC71BM | 7.57 | - | - | - | [2] |
| Low-bandgap dithienopyrrole-based polymers | Fullerene | up to 10.6 | - | - | - | [3] |
| All-Polymer Solar Cells | N2200 | 9.0 | - | - | - | [4] |
Experimental Protocols
The following protocols describe the synthesis of a representative thiophene-based monomer and its subsequent polymerization, followed by the fabrication of an organic thin-film transistor.
Protocol 1: Synthesis of a Thiophene-based Monomer via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Thiophene-2-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and the boronic acid derivative (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add potassium carbonate (2.0 mmol) dissolved in deionized water (2 mL) to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Polymerization via Stille Coupling
This protocol outlines the polymerization of a dibromo-monomer (synthesized from the product of Protocol 1) with a distannyl co-monomer.
Materials:
-
Dibromo-thiophene derivative monomer
-
Distannyl-thiophene co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and de-gassed toluene or chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask, dissolve the dibromo-monomer (1.0 mmol) and the distannyl co-monomer (1.0 mmol) in anhydrous and de-gassed toluene (10 mL) under an argon or nitrogen atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Extract the polymer with chloroform or chlorobenzene and precipitate again in methanol.
-
Dry the final polymer under vacuum.
Protocol 3: Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)
Materials:
-
Synthesized thiophene-based polymer
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Octadecyltrichlorosilane (OTS)
-
Toluene or chloroform
-
Gold (for source and drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or piranha solution to hydroxylate the surface.
-
Functionalize the SiO₂ surface by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes to form a self-assembled monolayer.
-
Rinse the substrate with toluene and anneal at 120 °C for 10 minutes.
-
Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform) to form a 5 mg/mL solution.
-
Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the polymer film at a temperature above its glass transition temperature (typically 100-150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes (typically 50 nm thick) on top of the polymer film.
-
Characterize the device performance using a semiconductor parameter analyzer in a nitrogen atmosphere or in air.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in organic electronics.
Caption: General workflow from starting material to final device.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Improving the hole mobility of conjugated semiconducting polymer films by fast backbone aggregation during the film formation process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A polymer tandem solar cell with 10.6% power conversion efficiency [escholarship.org]
- 4. 9.0% power conversion efficiency from ternary all-polymer solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing 1-(5-bromothiophen-3-yl)ethanone as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in a wide array of biologically active compounds and functional materials. The protocols outlined herein describe Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a toolkit for the synthesis of diverse derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. For the synthesis of novel compounds derived from this compound, these methods provide a reliable and modular approach to introduce a variety of substituents at the 5-position of the thiophene ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.
Application Notes
The Suzuki coupling of this compound with various arylboronic acids allows for the synthesis of 1-(5-arylthiophen-3-yl)ethanone derivatives. The reaction conditions can be tuned to accommodate a range of functional groups on the arylboronic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For thiophene-based substrates, catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄ or K₂CO₃ in a mixed solvent system like 1,4-dioxane/water are often effective.[1]
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 (estimated) |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-75 (estimated) |
| Note: Yields are estimated based on similar reactions with substituted bromothiophenes and may require optimization for this compound. |
Experimental Protocol: Synthesis of 1-(5-phenylthiophen-3-yl)ethanone
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a highly effective method for the synthesis of substituted alkenes.
Application Notes
The Heck reaction of this compound with alkenes such as styrene or methyl acrylate can be used to synthesize vinyl-substituted thiophene derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand (though ligand-free conditions are sometimes possible), a base, and a polar aprotic solvent. For electron-rich substrates like bromothiophenes, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[2]
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 120 | 12-24 | 70-80 (estimated) |
| 2 | Methyl Acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (2) | Acetonitrile | 100 | 12 | 75-85 (estimated) |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 110 | 16 | 80-90 (estimated) |
| Note: Yields are estimated based on similar Heck reactions with bromothiophenes and may require optimization. |
Experimental Protocol: Synthesis of (E)-1-(5-styrylthiophen-3-yl)ethanone
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and K₂CO₃.[2]
-
Add anhydrous DMF, followed by styrene via syringe.[2]
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Application Notes
This reaction is highly valuable for the synthesis of arylalkynes. For this compound, coupling with terminal alkynes like phenylacetylene provides a direct route to 1-(5-(alkynyl)thiophen-3-yl)ethanone derivatives. The reaction is usually carried out in the presence of a base, such as an amine, which also often serves as the solvent.
Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 75-85 (estimated) |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Toluene | 70 | 10 | 70-80 (estimated) |
| Note: Yields are estimated based on general Sonogashira coupling procedures and may require optimization. |
Experimental Protocol: Synthesis of 1-(5-(phenylethynyl)thiophen-3-yl)ethanone
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of arylamines.
Application Notes
This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective. A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.
Quantitative Data
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 70-80 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 75-85 (estimated) |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 80-90 (estimated) |
| Note: Yields are estimated based on general Buchwald-Hartwig amination procedures and may require optimization. |
Experimental Protocol: Synthesis of 1-(5-(piperidin-1-yl)thiophen-3-yl)ethanone
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a vial add Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Add this compound and t-BuOH.
-
Add piperidine, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
Step-by-step synthesis of 5-aryl-3-acetylthiophenes from 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-aryl-3-acetylthiophenes, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from 1-(5-Bromothiophen-3-YL)ethanone. This method is noted for its high efficiency, tolerance of various functional groups, and the use of readily available and non-toxic organoboron reagents.[3] Alternative methods, such as Stille and Heck couplings, are also briefly discussed as viable pathways for C-C bond formation.[4][5] This guide includes a general experimental workflow, a summary of reaction conditions with various arylboronic acids, and detailed, step-by-step laboratory procedures.
Introduction
Thiophene derivatives are privileged scaffolds in drug discovery, present in numerous FDA-approved drugs and biologically active compounds.[1][6] The introduction of an aryl group at the C5 position of a 3-acetylthiophene core can significantly modulate the molecule's biological and physical properties, making these compounds valuable targets for new therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the premier method for constructing the requisite C-C bond between the thiophene ring and an aryl partner due to their reliability and mild reaction conditions.[3][7]
Synthetic Pathways and Mechanisms
The most common and efficient method for synthesizing 5-aryl-3-acetylthiophenes from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the starting bromothiophene with an arylboronic acid in the presence of a base.
A general workflow for this synthesis is outlined below.
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition : The Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.
-
Transmetalation : The aryl group is transferred from the boronic acid (activated by the base) to the palladium center.
-
Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common literature methods for the coupling of bromothiophenes.[3][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or DMF, with 10-25% water)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[3]
-
Stir the reaction mixture at the specified temperature (typically 90-100 °C) for the required duration (2-12 hours).[3][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-3-acetylthiophene.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative results for the Suzuki-Miyaura coupling of a substituted bromothiophene with various arylboronic acids, demonstrating the versatility of the reaction. While the substrate is 2-acetyl-5-bromothiophene, the conditions are directly applicable to the 3-acetyl isomer.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [3] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 90 | [3] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 82 | [3] |
| 5 | 3-Thienylboronic acid | Pd(II)-precatalyst (0.25) | KOH | Water (MW) | 100 | 0.25 | 98 | [9] |
| 6 | 4-Formylphenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | Water (MW) | 100 | 0.25 | 95 | [9] |
Note: Entries 5 and 6 utilize a specific benzothiazole-based Pd(II)-precatalyst and microwave (MW) heating in water, demonstrating a green chemistry approach.[9]
Alternative Synthetic Routes
While Suzuki coupling is often preferred, other palladium-catalyzed reactions can also be employed for this transformation.
-
Stille Coupling : This reaction uses organotin compounds (arylstannanes) as the coupling partner.[4] It is highly effective and tolerant of many functional groups, but a significant drawback is the high toxicity of the tin reagents and byproducts.[4][10]
-
Heck Reaction (Direct Arylation) : This method can form a C-C bond directly between the bromothiophene and an arene, activating a C-H bond on the coupling partner.[5][11] This approach is highly atom-economical as it avoids the pre-functionalization required for Suzuki and Stille reactions.[12]
Applications in Drug Development
The 5-aryl-3-acetylthiophene scaffold is a key structural motif in various compounds being investigated for therapeutic applications. The thiophene ring acts as a versatile bioisostere for phenyl rings, often improving pharmacokinetic properties.[1][6] The acetyl group provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening. For example, compounds containing aryl-thiophene cores have been investigated as inhibitors of heat shock protein 90 (Hsp90) in cancer therapy and for their potential in treating neurodegenerative diseases like Alzheimer's.[1][13]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 13. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Ketone Group in 1-(5-Bromothiophen-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromothiophen-3-yl)ethanone is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a reactive ketone group, along with a chemically accessible bromine atom on the thiophene ring, offers multiple avenues for structural modification. This document provides detailed application notes and experimental protocols for several key chemical transformations targeting the ketone functionality of this substrate. The described reactions—reduction, reductive amination, Wittig reaction, Knoevenagel condensation, and Claisen-Schmidt condensation—afford a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Reduction of the Ketone to a Secondary Alcohol
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(5-bromothiophen-3-yl)ethanol, is a fundamental transformation that introduces a chiral center and a hydroxyl group suitable for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.
Experimental Protocol: Synthesis of 1-(5-Bromothiophen-3-yl)ethanol
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Gas evolution may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(5-bromothiophen-3-yl)ethanol.
Workflow Diagram:
Reductive Amination to Synthesize Amines
Reductive amination provides a direct route to synthesize secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reagent for this one-pot transformation.[1]
Experimental Protocol: Synthesis of N-substituted 1-(5-Bromothiophen-3-yl)ethanamine
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF (20 volumes), add the desired amine (1.2 eq).
-
If the ketone is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Logical Relationship Diagram:
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[2][3] The reaction involves a phosphonium ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base.
Experimental Protocol: Synthesis of 3-(1-Methylvinyl)-5-bromothiophene
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The mixture will turn into a characteristic ylide color (often orange or yellow).
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by flash column chromatography on silica gel (eluent: hexane) to yield the desired alkene.
Experimental Workflow Diagram:
Knoevenagel Condensation for α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[4] This reaction is typically catalyzed by a weak base such as piperidine or an ammonium salt.
Experimental Protocol: Synthesis of 2-((5-Bromothiophen-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol (EtOH) or Toluene
-
Piperidine or Ammonium acetate
-
Dean-Stark apparatus (if using toluene)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1 eq) or ammonium acetate (0.2 eq).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux. If using ethanol, stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol or hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford the desired α,β-unsaturated dinitrile.
Reaction Pathway Diagram:
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[5][6] This reaction is a valuable tool for constructing the 1,3-diarylpropenone scaffold, which is prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of (E)-1-(5-Bromothiophen-3-yl)-3-phenylprop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)
-
Dilute hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.[7][8]
Workflow Diagram:
Quantitative Data Summary
The following table summarizes typical yields for the described functionalization reactions based on literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Reaction Type | Product | Reagents | Typical Yield (%) |
| Reduction | 1-(5-Bromothiophen-3-yl)ethanol | NaBH₄, MeOH | 70-90 |
| Reductive Amination | N-Morpholinyl-1-(5-bromothiophen-3-yl)ethanamine | Morpholine, NaBH(OAc)₃ | 60-85[1] |
| Wittig Reaction | 3-(1-Methylvinyl)-5-bromothiophene | CH₃P(Ph)₃Br, n-BuLi | 50-75[9] |
| Knoevenagel Condensation | 2-((5-Bromothiophen-3-yl)methylene)malononitrile | Malononitrile, Piperidine | 80-95[10] |
| Claisen-Schmidt Condensation | (E)-1-(5-Bromothiophen-3-yl)-3-phenylprop-2-en-1-one | Benzaldehyde, NaOH | 75-90[7][8] |
Note: The yields provided are estimates based on analogous reactions and should be considered as a general guide. Optimization of reaction conditions may be necessary to achieve higher yields.
Conclusion
The ketone functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. The resulting alcohols, amines, alkenes, and α,β-unsaturated systems are valuable intermediates for the development of new therapeutic agents and advanced materials. Careful execution of these protocols and appropriate characterization of the products will facilitate the successful functionalization of this key starting material.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction yield for 1-(5-Bromothiophen-3-YL)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(5-Bromothiophen-3-YL)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions to assist you in optimizing your reaction yield and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is not typically achieved through a direct Friedel-Crafts acylation of 3-bromothiophene due to unfavorable regioselectivity. The inherent reactivity of the thiophene ring favors electrophilic substitution at the α-positions (2- and 5-positions). Therefore, a multi-step approach is generally employed, often starting from a poly-brominated thiophene to control the position of functionalization. A common strategy involves the selective metal-halogen exchange of a dibromothiophene followed by quenching with an acetylating agent.
Q2: Why is direct Friedel-Crafts acetylation of 3-bromothiophene not a suitable method?
A2: Direct Friedel-Crafts acetylation of 3-bromothiophene is challenging due to the directing effects of the bromo substituent and the intrinsic reactivity of the thiophene ring. The bromine at the 3-position is a deactivating group but directs incoming electrophiles to the 2- and 5-positions. This leads to a mixture of isomers, primarily 1-(3-bromo-2-thienyl)ethanone, with little to no formation of the desired this compound.
Q3: What are the key starting materials for the synthesis of this compound?
A3: A common and effective starting material is 2,3,5-tribromothiophene.[1][2] This allows for selective functionalization of the thiophene ring through sequential metal-halogen exchange reactions. 3,5-Dibromothiophene can also be a key intermediate in this synthetic pathway.
Q4: What are the critical parameters to control for a successful synthesis?
A4: Key parameters to control include:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and all solvents and reagents must be anhydrous.
-
Low Temperature: The metal-halogen exchange and subsequent reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the quenching of the organolithium intermediates by atmospheric oxygen and moisture.
-
Stoichiometry of Reagents: Precise control of the stoichiometry of the organolithium reagent and the electrophile is essential for maximizing the yield of the desired product and minimizing the formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Ensure all reagents are stored and handled under anhydrous conditions. |
| Inactive organolithium reagent | Titrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact concentration. Use a fresh bottle of the reagent if it has been stored for an extended period. |
| Incorrect reaction temperature | Maintain a low temperature (typically -78 °C) during the metal-halogen exchange and the addition of the electrophile. Use a cryostat or a dry ice/acetone bath for consistent temperature control. |
| Inefficient quenching | Add the electrophile (e.g., N,N-dimethylacetamide) slowly at low temperature and allow the reaction to warm to room temperature gradually to ensure complete reaction. |
| Degradation of starting material or product | Analyze the starting material for purity before the reaction. Minimize the reaction time and work-up time to reduce the chance of product degradation. |
Issue 2: Formation of Multiple Products (Isomeric Impurities)
| Potential Cause | Troubleshooting Steps |
| Loss of regioselectivity | Ensure the metal-halogen exchange is performed at a sufficiently low temperature to favor the desired lithiation position. The choice of solvent can also influence regioselectivity; tetrahydrofuran (THF) is commonly used. |
| Side reactions | The formation of byproducts can occur if the reaction temperature is not well-controlled. Over-addition of the organolithium reagent can lead to multiple lithiations and subsequent side reactions. |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the starting material is fully consumed before quenching. |
| Isomerization during work-up or purification | Use mild work-up conditions. Purification by column chromatography should be performed with a carefully selected eluent system to separate the isomers effectively. |
Experimental Protocols
Synthesis of this compound from 2,3,5-Tribromothiophene
This protocol is based on a regioselective metal-halogen exchange strategy.
Step 1: Synthesis of 3,5-Dibromothiophene
This step involves the selective reduction of 2,3,5-tribromothiophene. While several methods exist, a common approach involves a Grignard reaction followed by hydrolysis. A detailed procedure for obtaining 3-bromothiophene from 2,3,5-tribromothiophene using zinc dust is well-established and can be adapted.[1][2]
Step 2: Synthesis of this compound
This step utilizes a selective lithium-bromine exchange on 3,5-dibromothiophene followed by reaction with an acetylating agent.
-
Materials:
-
3,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 3,5-dibromothiophene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, maintaining the temperature below -70 °C. The lithium-bromine exchange is highly regioselective at the 5-position.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Slowly add a solution of N,N-dimethylacetamide in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at -78 °C for another hour and then let it warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
-
-
Characterization:
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Crude 1-(5-Bromothiophen-3-YL)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(5-Bromothiophen-3-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: When synthesizing this compound via the Friedel-Crafts acylation of 3-bromothiophene, several impurities can be present in the crude product. The most common impurities include:
-
Isomeric Byproducts: Friedel-Crafts acylation on a substituted thiophene ring can sometimes lead to substitution at different positions, resulting in isomeric ketones. For instance, acylation at the 2- or 4-position of the thiophene ring could lead to the formation of 1-(4-bromothiophen-2-yl)ethanone or 1-(2-bromothiophen-4-yl)ethanone.
-
Unreacted Starting Materials: Residual 3-bromothiophene may be present if the reaction has not gone to completion.
-
Residual Acylating Agent and Catalyst: Traces of the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) or their hydrolysis products can contaminate the crude material.[1][2][3][4]
-
Polyacylated Products: Although less common due to the deactivating effect of the acetyl group, there is a possibility of di-acylation of the thiophene ring, especially if the reaction conditions are not carefully controlled.[3]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity of the product. The two most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is highly effective for separating the desired product from isomeric impurities, unreacted starting materials, and other byproducts with different polarities.[5][6][7]
-
Recrystallization: This method is ideal for removing minor impurities and for obtaining a highly crystalline final product, assuming a suitable solvent system can be found. It is generally faster and requires less solvent than column chromatography.[8]
Often, a combination of both techniques is employed, where column chromatography is used for the initial gross purification, followed by recrystallization to obtain a highly pure, crystalline solid.
Q3: What is a good starting solvent system for silica gel column chromatography of this compound?
A3: For moderately polar aromatic ketones like this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective. A common and good starting point is a mixture of hexane and ethyl acetate .[6][9] It is recommended to start with a low polarity eluent, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity to elute the product. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) beforehand to ensure good separation. An ideal Rf value for the product on TLC is typically around 0.25-0.35 for effective separation.[6]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For ketones, common recrystallization solvents include:
-
Ethanol/Water: The crude product can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Upon cooling, crystals should form.[6][8]
-
Hexane/Acetone: Dissolving the compound in a small amount of warm acetone and then slowly adding hexane until turbidity is observed can be an effective solvent system.[8]
-
Isopropanol or Methanol can also be effective solvents for the recrystallization of aromatic ketones.
It is advisable to test several solvent systems on a small scale to identify the one that provides the best crystal yield and purity.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (polarity too high or too low). | Optimize the eluent system using TLC. A good separation on TLC will generally translate to a good separation on the column. Try a shallower gradient or isocratic elution with the optimal solvent mixture. |
| Column overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Column packed improperly (channeling). | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Gently tap the column during packing to ensure an even bed.[5] | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high (elutes too quickly) or too low (elutes too slowly). | Adjust the solvent polarity based on TLC analysis. If the product has a high Rf on TLC, decrease the eluent polarity. If the Rf is very low, increase the eluent polarity.[9] |
| Product is not Eluting from the Column | The product may be highly polar and strongly adsorbed to the silica gel. | Significantly increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent (e.g., 1-5% in dichloromethane) can be effective.[9] |
| The compound may have decomposed on the acidic silica gel. | Consider using neutral or basic alumina as the stationary phase, or add a small amount of a neutralising agent like triethylamine (0.1-1%) to the eluent.[5] |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent oiling out, then cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. | |
| Cooling is happening too rapidly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. | |
| Low Recovery of Crystalline Product | Too much solvent was used, and the compound is still dissolved in the mother liquor. | Concentrate the mother liquor and cool it again to recover more product. |
| The crystals were washed with a solvent in which they are soluble. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Crystals are Colored or Appear Impure | Colored impurities are trapped in the crystal lattice. | Perform a hot filtration of the dissolved crude product, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities before crystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it using various ratios of hexane/ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal solvent system will give the product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain and the silica to settle into a packed bed. Ensure the top of the silica bed is flat and protected with a thin layer of sand.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and carefully load it directly onto the column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution of the product by TLC. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent, e.g., from 5% to 20% ethyl acetate in hexane).
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a second, miscible solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes cloudy. If the cloudiness persists upon heating, add a few drops of the first solvent until the solution is clear again. This indicates a suitable solvent pair and ratio for recrystallization.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Improving the regioselectivity of 1-(5-Bromothiophen-3-YL)ethanone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the regioselective functionalization of 1-(5-Bromothiophen-3-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The primary challenge lies in controlling the reaction site. The thiophene ring has multiple potentially reactive positions: the C-Br bond at the C5 position and the C-H bonds at the C2 and C4 positions. The C5 position is activated for cross-coupling due to the carbon-bromine bond, which is weaker than the C-H bonds. However, under certain conditions, particularly in direct C-H activation/arylation reactions, competition between C-H functionalization at the more electronically activated C2 position and reaction at the C5-Br bond can occur.[1] The acetyl group at C3 also influences the electronic properties and steric accessibility of the adjacent positions.
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate, and what is the expected regioselectivity?
A2: The most common reactions are Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which selectively target the C5-Br bond. This selectivity is driven by the significantly lower bond dissociation energy of the C-Br bond compared to the thienyl C-H bonds, making it the preferential site for oxidative addition to a Pd(0) catalyst.[2][3] Direct C-H arylation is used to target the C-H bonds, but achieving selectivity between the C2 and C4 positions can be challenging and often depends heavily on the choice of ligands and directing groups.[4]
Q3: How can I selectively functionalize the C2 or C4 position while the C5-bromo group is present?
A3: Selectively functionalizing the C2 or C4 C-H bonds in the presence of the C5-bromo group is an advanced objective. One strategy is to use the bromo-substituent as a blocking group to direct C-H activation to the C5 position of a 3-substituted thiophene, though your substrate is already brominated at C5.[1] For your molecule, achieving C2 or C4 functionalization would likely involve a direct arylation strategy where the catalyst/ligand system is specifically chosen to favor C-H activation over C-Br oxidative addition.[5] This often requires careful screening of conditions, as the C5-Br bond remains highly reactive. Another approach involves a lithium-halogen exchange followed by reaction with an electrophile, though this can sometimes lead to rearrangements.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues when performing Suzuki-Miyaura cross-coupling reactions at the C5-position of this compound to form a new C-C bond.
Issue 1: Low or No Yield of the C5-Coupled Product
-
Q: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?
-
A: Low or no yield can stem from several factors related to the catalyst, base, or reaction conditions.
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[2][7]
-
Poor Base Selection: The base is crucial for the transmetallation step. If a weak base like K₂CO₃ is ineffective, consider screening stronger or more soluble bases.[8]
-
Suboptimal Solvent: Reactant and catalyst solubility is critical. If you observe poor solubility, test different solvents or solvent mixtures. Common choices include dioxane, DMF, or toluene with a small amount of water.[9][10]
-
Boronic Acid Instability: Alkylboronic acids, in particular, can be unstable. Consider using alkyl trifluoroborates as a more stable alternative.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial purged with argon, add this compound (1 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a base (2–3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[9]
-
Add the degassed solvent (e.g., 6:1 dioxane/water) via syringe.[9]
-
Seal the vial and heat the reaction mixture at the desired temperature (typically 80–110 °C) with vigorous stirring for 4–24 hours.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Suzuki Coupling Conditions
-
| Potential Cause | Recommended Solution | Rationale | Citation |
| Inactive Catalyst | Degas solvents thoroughly; use fresh catalyst; ensure an inert atmosphere. | Oxygen can deactivate the Pd(0) catalytic species. | [2][7] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The base plays a critical role in activating the boronic acid for transmetallation. | [8][11] |
| Poor Solubility | Test alternative solvents (e.g., Dioxane, Toluene, DMF) or add a co-solvent. | All components must be sufficiently soluble for the reaction to proceed efficiently. | [9][10] |
| Low Temperature | Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). | Higher temperatures can overcome activation energy barriers, especially for less reactive substrates. | [8] |
Issue 2: Significant Dehalogenation Side Product
-
Q: I am observing a significant amount of the debrominated product, 1-(thiophen-3-yl)ethanone. How can I minimize this side reaction?
-
A: Dehalogenation is a common side reaction, often promoted by excess water or certain bases.
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can lead to protodeboronation of the boronic acid and subsequent hydrodehalogenation of your substrate. Try minimizing the water content in your solvent system.[9]
-
Choice of Base: Some bases can facilitate the dehalogenation pathway. If using a strong base, consider switching to a milder one and screening its effect on the side product formation.
-
Troubleshooting Guide: Direct C-H Arylation
This guide addresses challenges in selectively forming a C-C bond at a C-H position of this compound.
Issue 1: Lack of Regioselectivity (Mixture of C2 and C4 isomers)
-
Q: My direct arylation reaction is producing a mixture of isomers. How can I favor arylation at a specific C-H position?
-
A: The regioselectivity of direct C-H arylation on thiophenes is highly sensitive to the ligand, catalyst, and directing group effects.[4]
-
Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can steer the reaction towards a particular position. For example, 2,2'-bipyridyl ligands have been shown to favor α-arylation (C2), while bulky phosphine ligands may favor β-arylation (C4).[5]
-
Directing Groups: The acetyl group at C3 is an electron-withdrawing group that deactivates the adjacent C2 and C4 positions for electrophilic aromatic substitution type mechanisms but can also act as a directing group in certain catalytic systems.
Table 2: Ligand Effects on Thiophene C-H Arylation
-
| Ligand Type | Favored Position | Proposed Mechanism | Citation |
| 2,2'-Bipyridyl | α-position (C2/C5) | Concerted Metalation-Deprotonation (CMD) | [5] |
| P[OCH(CF₃)₂]₃ | β-position (C3/C4) | Heck-type Arylation | [5] |
| PCy₃·HBF₄ | α-position (C2/C5) | General for electron-rich heterocycles | [12] |
Visualizations
Experimental and Decision Workflows
The following diagrams illustrate the logical workflow for optimizing reaction conditions and the decision-making process for selecting a synthetic strategy.
Caption: A general workflow for the systematic optimization of reaction conditions to achieve high regioselectivity.
Caption: A decision tree to guide the choice of reaction type based on the desired regiochemical outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling with 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the Suzuki-Miyaura cross-coupling reaction of 1-(5-Bromothiophen-3-YL)ethanone. The information is compiled from established knowledge of Suzuki couplings and data from related heteroaromatic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in the Suzuki coupling of this compound?
A1: Common indicators of catalyst deactivation include:
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Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material.
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Low yield of the desired product: The formation of the coupled product is significantly lower than expected.
-
Formation of side products: Observation of significant amounts of byproducts such as homocoupled boronic acid, dehalogenated starting material (1-(thiophen-3-yl)ethanone), or protodeboronated boronic acid.
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Change in reaction mixture appearance: The formation of black precipitates (palladium black) can indicate catalyst aggregation and deactivation.[1]
Q2: What are the primary mechanisms of palladium catalyst deactivation in this reaction?
A2: The primary deactivation pathways for palladium catalysts in Suzuki couplings include:
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the loss of the active catalytic species.
-
Formation of Off-Cycle Species: The catalyst can be sequestered in inactive Pd(I) or other off-cycle complexes, preventing it from participating in the catalytic cycle.
Q3: Can the acetyl group on the thiophene ring influence catalyst deactivation?
A3: Yes, the electron-withdrawing nature of the acetyl group can influence the electronic properties of the thiophene ring. While electron-deficient halides are often more reactive towards oxidative addition, the overall electronic balance of the substrate can impact catalyst stability and the propensity for side reactions.[1]
Q4: How does the choice of boronic acid affect catalyst performance and deactivation?
A4: The stability of the boronic acid is crucial. Electron-deficient arylboronic acids can be more prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[2] This not only consumes the coupling partner but can also lead to an imbalance in the reaction stoichiometry, potentially affecting catalyst stability. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst System | • Switch to a more active catalyst system. For heteroaryl bromides, pre-catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) can be effective. • Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. |
| Inappropriate Reaction Conditions | • Temperature: Gradually increase the reaction temperature, but be mindful that excessively high temperatures can accelerate catalyst decomposition. • Solvent: Ensure all reactants are soluble in the chosen solvent system. Common choices include dioxane/water, toluene/water, or THF/water.[4] • Base: The choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. The solubility of the base can also play a role. |
| Oxygen Sensitivity | • The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed prior to use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue 2: Significant Formation of Side Products
Side Product Identification and Mitigation Strategies
| Side Product | Primary Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[3] | • Thoroughly degas all solvents and reagents. • Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). |
| Dehalogenation of this compound | Presence of water and certain bases (e.g., strong hydroxides).[5] | • Minimize the amount of water in the reaction.[5] In some cases, anhydrous conditions may be beneficial, though this can sometimes slow down the reaction. • Use weaker bases like K₂CO₃ or K₃PO₄ instead of NaOH or KOH.[6] |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, often exacerbated by high temperatures and prolonged reaction times.[2] | • Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[3] • Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions. |
Catalyst Performance with Bromothiophenes
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of various bromothiophene derivatives, providing a useful reference for catalyst selection.
| Catalyst System | Bromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [4] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low to Moderate | [7] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | 1,4-Dioxane/H₂O | 110-115 | 12-18 | Good | [4] |
| Pd(OAc)₂ | 4-bromoanisole | 1.0 | KOH | H₂O | Not Specified | Not Specified | Quantitative | [8] |
Note: Yields are highly dependent on the specific boronic acid used. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.
Experimental Protocols
General Protocol for Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.015 mmol per 0.3 mmol of substrate).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for catalyst deactivation issues.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Overcoming challenges in the scale-up synthesis of 1-(5-Bromothiophen-3-YL)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 1-(5-Bromothiophen-3-YL)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of this compound consistently low?
Low yields in the Friedel-Crafts acylation of 3-bromothiophene can stem from several factors. The primary concerns are related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst, significantly reducing the yield. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Substrate Reactivity: While thiophene is generally reactive towards electrophilic substitution, the bromine atom on 3-bromothiophene is a deactivating group, which can make the reaction more challenging than the acylation of unsubstituted thiophene.[1]
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Inadequate Temperature Control: The initial complex formation between the Lewis acid and the acylating agent is exothermic.[2] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition.
-
Suboptimal Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because both the acylating agent and the resulting ketone product can form complexes with it.[3] Using a catalytic amount may not be sufficient for high conversion.
Recommended Solutions:
-
Strict Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents.
-
Optimize Reaction Temperature: Maintain the recommended temperature profile throughout the reaction. Use an ice bath to control the initial exothermic reaction and then allow the reaction to proceed at the optimal temperature as determined by small-scale experiments.
-
Adjust Stoichiometry: Experiment with increasing the molar equivalents of the Lewis acid catalyst. A slight excess (e.g., 1.1 to 1.5 equivalents) relative to the limiting reagent (3-bromothiophene or acetyl chloride) can improve yields.
-
Choice of Acylating Agent: Acetic anhydride can sometimes be a more effective acylating agent than acetyl chloride in the presence of a suitable catalyst.[4]
Q2: What are the common impurities observed, and how can they be minimized?
The primary impurities in this synthesis are typically isomers of the desired product and polysubstituted byproducts.
-
Isomeric Impurities: Friedel-Crafts acylation of 3-substituted thiophenes can potentially yield two isomers: the 2-acyl and 5-acyl products. For 3-bromothiophene, acylation is expected to occur primarily at the 2- and 5-positions. The desired product is the 5-acyl isomer (which is equivalent to acylation at the 2-position of the starting material due to numbering conventions). The formation of the other isomer, 1-(3-bromo-2-thienyl)ethanone, is a common impurity. The ratio of these isomers is influenced by the catalyst and reaction conditions.
-
Polysubstitution: While less common in acylation than alkylation due to the deactivating nature of the acyl group, polysubstitution can occur under harsh conditions or with a large excess of the acylating agent.[1]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 3-bromothiophene in the crude product.
Recommended Solutions:
-
Control of Regioselectivity: The choice of Lewis acid and solvent can influence the regioselectivity of the acylation. For instance, using a milder Lewis acid like tin(IV) chloride (SnCl₄) might offer better selectivity in some cases. Careful control of the reaction temperature is also crucial.
-
Purification: Effective purification is key to removing isomers. Column chromatography on silica gel is a standard and effective method. Fractional distillation under reduced pressure can also be employed if the boiling points of the isomers are sufficiently different.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Q3: The work-up procedure results in a difficult-to-handle emulsion. How can this be resolved?
The work-up of Friedel-Crafts reactions often involves quenching the reaction mixture with ice and acid, which can lead to the formation of emulsions, especially during scale-up.
-
Cause: The formation of aluminum salts and the presence of organic residues can stabilize emulsions.
Recommended Solutions:
-
Slow and Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5] This helps to break down the aluminum complexes and dissolve the inorganic salts more effectively.
-
Addition of Brine: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If solid aluminum salts are present, filtering the quenched mixture before extraction can prevent them from stabilizing an emulsion at the interface.
-
Solvent Choice: Using a solvent with a lower tendency to form emulsions, if compatible with the reaction, can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis is a classic example of a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring of 3-bromothiophene attacks the acylium ion. The attack preferentially occurs at the C5 position (alpha to the sulfur atom and para to the bromine), which is the most activated position for electrophilic attack in 3-substituted thiophenes. This step temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst.
Q2: What safety precautions should be taken during this synthesis?
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water, releasing hydrogen chloride (HCl) gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride is also corrosive, a lachrymator, and reacts with moisture. It should be handled in a fume hood.
-
Solvents: Many solvents used in this reaction, such as dichloromethane or nitrobenzene, are hazardous. Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.
-
Exothermic Reaction: The initial phase of the reaction can be highly exothermic. Use an ice bath for controlled addition of reagents and have a plan for managing any potential thermal runaway.
Q3: Can other Lewis acids be used instead of aluminum chloride?
Yes, other Lewis acids can be employed, and their choice may influence the reaction's outcome. Common alternatives include:
-
Tin(IV) chloride (SnCl₄): Often a milder and more selective catalyst.
-
Zinc(II) chloride (ZnCl₂): Can be effective, particularly with more reactive substrates.[4]
-
Iron(III) chloride (FeCl₃): A common and cost-effective Lewis acid. The optimal catalyst may need to be determined experimentally for the specific scale and conditions of the synthesis.
Q4: How can the purity of the final product be assessed?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass spectra, allowing for identification of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity for a solid compound.
Quantitative Data
The following table summarizes representative data for the synthesis of this compound under varying conditions. Note that these are typical values, and actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| 3-Bromothiophene (equiv.) | 1.0 | 1.0 | 1.0 |
| Acylating Agent | Acetyl Chloride (1.1 equiv.) | Acetic Anhydride (1.1 equiv.) | Acetyl Chloride (1.2 equiv.) |
| Lewis Acid (equiv.) | AlCl₃ (1.2) | SnCl₄ (1.2) | AlCl₃ (1.5) |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene |
| Temperature (°C) | 0 to 25 | 25 to 50 | 0 to 25 |
| Reaction Time (h) | 4 | 6 | 3 |
| Yield (%) | 75-85 | 70-80 | 80-90 |
| Purity (by GC, %) | >97 | >98 | >97 |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 3-Bromothiophene
Materials:
-
3-Bromothiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (or connected to an inert gas line), and a thermometer.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0°C. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Storage and stability issues of 1-(5-Bromothiophen-3-YL)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and troubleshooting of issues related to 1-(5-Bromothiophen-3-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation of its integrity, storage at 2-8°C under an inert atmosphere, such as nitrogen or argon, is advised.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to re-analyze the purity of the sample using techniques like HPLC, LC-MS, or NMR before proceeding with any experiments.
Q3: My analytical data (NMR, LC-MS) shows unexpected peaks. What could be the reason?
A3: The appearance of new peaks in your analytical data suggests the presence of impurities or degradation products. Potential causes include decomposition due to improper storage, contamination, or reaction with incompatible substances. It is advisable to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Q4: What substances are incompatible with this compound?
A4: this compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents, as these can promote its degradation.[3][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
-
Symptom: Difficulty in reproducing experimental outcomes, or obtaining lower than expected yields.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Re-run purity analysis (HPLC, NMR, or LC-MS) on your sample of this compound.
-
Compare with a New Sample: If possible, compare the results with a fresh, unopened sample.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see table below).
-
Purify if Necessary: If degradation is confirmed, consider purifying the material before use (e.g., by column chromatography or recrystallization).
-
Issue 2: Physical Appearance Change
-
Symptom: The compound has changed from a solid to a waxy or oily substance, or has changed color.
-
Possible Cause: Exposure to heat, light, or moisture.
-
Troubleshooting Steps:
-
Assess Storage Environment: Check for any breaches in the recommended storage conditions. Was the container properly sealed? Was it exposed to light or high temperatures?
-
Analytical Confirmation: Use analytical methods to confirm the identity and purity of the compound.
-
Consider Disposal: If significant degradation has occurred, it may be best to dispose of the sample according to safety guidelines and obtain a fresh batch.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation.[2] |
| Light | Store in an amber or opaque vial | Prevents photodegradation.[5] |
| Moisture | Tightly sealed container in a dry location | Prevents hydrolysis. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents | Prevents chemical reactions leading to degradation.[3][4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability profile of the compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable C18 column and UV detector
-
LC-MS for peak identification
-
Photostability chamber
-
Oven
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber (ICH Q1B guidelines).
4. Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
-
Use LC-MS to determine the mass of the degradation products to aid in their identification.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]
Work-up procedures to remove impurities from 1-(5-Bromothiophen-3-YL)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 1-(5-Bromothiophen-3-YL)ethanone from reaction mixtures.
Troubleshooting Guide
Issue: The crude product appears as a dark, oily residue after solvent evaporation.
-
Question: Why is my crude product a dark oil, and how can I purify it?
-
Answer: A dark, oily residue is common after a Friedel-Crafts acylation reaction. The color can be due to polymeric side products or residual catalyst complexes. The first step in purification is a standard aqueous work-up to remove the bulk of the catalyst and any water-soluble impurities. Subsequent purification by column chromatography or vacuum distillation is typically necessary to isolate the pure this compound.
Issue: An emulsion has formed during the aqueous work-up.
-
Question: I have an emulsion layer between the organic and aqueous phases that will not separate. What should I do?
-
Answer: Emulsions are common when aluminum salts are present. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
If the product is stable to acid, a dilute HCl wash can help to dissolve the aluminum hydroxides that may be causing the emulsion.
-
For persistent emulsions, adding a small amount of a different organic solvent with a different density might help.
-
In some cases, filtering the entire mixture through a pad of Celite can break the emulsion.
-
Issue: Thin Layer Chromatography (TLC) of the crude product shows multiple spots.
-
Question: My TLC plate of the crude product shows several spots. What are they likely to be, and how can I get rid of them?
-
Answer: In a typical Friedel-Crafts acylation for this product, the spots on your TLC are likely to be:
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Unreacted 3-bromothiophene: This is a common impurity if the reaction has not gone to completion. It is less polar than the product.
-
This compound: This is your desired product.
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Isomeric products: Acylation can sometimes occur at other positions on the thiophene ring, leading to more polar isomeric impurities.
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Di-acylated products: Although less common in Friedel-Crafts acylations, some di-acylated side products may form, which will be more polar than your desired product.[1]
-
Baseline impurities: Highly polar impurities, such as catalyst residues that were not fully removed in the work-up, may remain on the baseline of the TLC plate.
The most effective way to remove these impurities is through silica gel column chromatography.[2]
-
Issue: The product yield is very low after purification.
-
Question: I have a very low yield of my desired product after column chromatography. What could be the reason?
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Answer: Low yield can be attributed to several factors:
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Incomplete reaction: Monitor the reaction by TLC to ensure it has gone to completion before starting the work-up.
-
Product loss during work-up: Ensure that all extractions are performed thoroughly and that the pH of the aqueous layer is appropriate to avoid product loss.
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Improper column chromatography technique: Co-elution of the product with impurities or using an eluent system that is too polar can lead to a lower isolated yield of the pure compound.[2]
-
Product volatility: The product may have some volatility, so care should be taken during solvent removal using a rotary evaporator.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted 3-bromothiophene, residual Lewis acid catalyst (e.g., aluminum chloride), isomeric acylation products, and potentially di-acylated thiophene derivatives.[4][5]
Q2: What is the standard work-up procedure for a Friedel-Crafts acylation to produce this compound?
A2: A standard work-up involves carefully quenching the reaction mixture by pouring it over ice, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.
Q3: How can I effectively remove the aluminum chloride catalyst after the reaction?
A3: Aluminum chloride is typically removed by quenching the reaction mixture in ice-cold water or dilute acid. This hydrolyzes the aluminum chloride to aluminum hydroxide, which can be separated into the aqueous layer during extraction. A wash with dilute HCl is often effective in ensuring all aluminum salts are removed. Be aware that the quenching process is highly exothermic and should be done with caution.
Q4: Which purification technique is best for obtaining high-purity this compound?
A4: For achieving high purity (>98%), silica gel column chromatography is the most effective method as it can separate the desired product from both less polar starting materials and more polar isomeric and di-acylated byproducts.[2] For larger scale purification, vacuum distillation can also be a viable option, provided there is a sufficient boiling point difference between the product and impurities.[2]
Q5: How can I monitor the progress of the purification?
A5: The progress of purification, especially during column chromatography, can be monitored by Thin Layer Chromatography (TLC). Fractions are collected and spotted on a TLC plate to identify which fractions contain the pure product. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity of the isolated product.[6][7]
Data Presentation
The following table summarizes the expected purity of this compound after different work-up and purification procedures. The data is based on typical outcomes for similar compounds like 2-acetylthiophene.[2]
| Purification Method | Expected Purity | Notes |
| Aqueous Work-up Only | 80-90% | Effective at removing the catalyst and water-soluble byproducts. |
| Recrystallization | >95% | Can be effective if a suitable solvent is found and impurities have different solubilities. |
| Vacuum Distillation | >95% | Suitable for large-scale purification and removal of non-volatile impurities.[2] |
| Silica Gel Column Chromatography | >98% | Highly effective for removing both more and less polar impurities, including isomers.[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring. This step is exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove residual aluminum salts)
-
Saturated NaHCO3 solution (to neutralize any acid)
-
Brine (to reduce the amount of water in the organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent composition should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Solvent effects on the reactivity of 1-(5-Bromothiophen-3-YL)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Bromothiophen-3-YL)ethanone. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to form C-C and C-N bonds. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the 5-position.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Grignard Reagent Formation: Although less common for bromothiophenes compared to other aryl bromides due to potential side reactions.[1]
Q2: Why am I observing significant debromination (hydrodehalogenation) as a side product in my palladium-catalyzed cross-coupling reaction?
A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction when working with bromothiophenes.[2] This typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired catalytic cycle. Key sources of the hydride include the solvent, base, or impurities like water and alcohols.[2]
Q3: How does the choice of solvent affect the outcome of my Suzuki-Miyaura coupling reaction?
A3: Solvents play a crucial role in Suzuki-Miyaura reactions by influencing catalyst activity, reagent solubility, and reaction rates.[3][4] The polarity of the solvent can impact the stability of intermediates in the catalytic cycle. For instance, polar aprotic solvents like DMF or MeCN can influence the selectivity in certain cross-coupling reactions.[3] A mixture of an organic solvent with water is often used to dissolve the inorganic base.[5]
Q4: My reaction is showing low or no conversion. What are the primary factors to investigate?
A4: Low conversion can be attributed to several factors, including inactive catalysts, suboptimal reaction conditions, or poor reagent quality.[6] Key areas to troubleshoot are the palladium catalyst and ligand system, the choice and quality of the base, the reaction temperature, and the purity of the starting materials and solvent.[6]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Presence of starting material and debrominated byproduct in the final mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The choice of phosphine ligand is critical; consider using bulky, electron-rich ligands to enhance catalyst activity. |
| Ineffective Base | The base is crucial for activating the boronic acid.[6] Use a finely powdered and anhydrous base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base can also impact the reaction. |
| Suboptimal Solvent | The solvent system can significantly affect the reaction outcome. Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O).[5][7] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions.[2] |
| Low Reaction Temperature | These reactions often require heating to proceed at a reasonable rate.[6] Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor the progress. |
| Impure Reagents | Verify the purity of your this compound and the boronic acid. Impurities can poison the catalyst.[6] Boronic acids can undergo degradation, so using a fresh, high-purity batch is recommended.[6] |
Issue 2: Significant Formation of Debrominated Byproduct
Symptoms:
-
Formation of 1-(Thiophen-3-YL)ethanone as a major byproduct.
-
Reduced yield of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Source of Hydride | The hydride for debromination can come from the solvent (e.g., alcohols), the base, or water. Use anhydrous and thoroughly degassed solvents.[2] |
| High Reaction Temperature | High temperatures can accelerate the rate of debromination.[2] Attempt the reaction at a lower temperature and monitor for improvement. |
| Choice of Base | Some bases are more prone to promoting hydrodehalogenation. Consider switching to a different base (e.g., from an alkoxide to a carbonate). |
| Palladium-Hydride Formation | The formation of Pd-H species is a key cause of debromination.[2] The choice of ligand can influence the stability and reactivity of these species. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Debromination side reactions of 1-(5-Bromothiophen-3-YL)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of debromination observed during experiments with 1-(5-Bromothiophen-3-YL)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debromination as a side reaction when using this compound?
A1: Debromination, also known as hydrodehalogenation, is a frequent side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][2] The principal cause is often the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources, including the base, solvent, or impurities within the reaction mixture, and it initiates a competing catalytic cycle that cleaves the C-Br bond, replacing it with a C-H bond.[1]
Q2: In which types of reactions is debromination of this compound most commonly observed?
A2: Debromination is most prevalent in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Stille, and Heck couplings, the organopalladium intermediate can be prematurely protonated, leading to the debrominated product.[1][2]
-
Organometallic Intermediate Formation: When preparing Grignard or organolithium reagents via metal-halogen exchange, the resulting organometallic species is highly basic. If trace amounts of protic solvents or impurities are present, the intermediate can be quenched, resulting in the debrominated thiophene.[1][3]
Q3: How does the choice of catalyst and ligand influence the extent of debromination?
A3: The selection of the palladium catalyst and its associated ligands is critical. Electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) can significantly reduce debromination.[2] These ligands tend to accelerate the rate of the desired reductive elimination step compared to the undesired side reactions.[2] Conversely, less bulky or electron-poor ligands may form less stable catalytic complexes that are more susceptible to side reactions like debromination.[2]
Q4: Can the base and solvent system contribute to debromination?
A4: Yes, both the base and solvent play a crucial role. Stronger bases, particularly in the presence of protic solvents like water or alcohols, can facilitate the protonolysis of the organopalladium intermediate, which leads to debromination.[2] It is often better to use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Aprotic solvents such as dioxane, THF, or toluene are generally recommended to minimize the availability of proton sources.[2]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of a significant amount of 1-(thiophen-3-yl)ethanone in the product mixture.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.[1]
Root Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Aggressive Base | Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[2] | Strong bases can promote the formation of Pd-H species or directly protonate the organopalladium intermediate, leading to hydrodehalogenation.[1][2] |
| Suboptimal Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2] | These ligands promote faster reductive elimination, outcompeting the debromination pathway.[2] |
| High Reaction Temperature | Lower the reaction temperature (e.g., start at 40-80 °C) and monitor the reaction progress. | High temperatures can accelerate the rate of the debromination side reaction.[1] |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. Ensure all glassware is thoroughly dried.[1][2] | Water, alcohols, or other protic impurities can act as a hydride source for the formation of catalytically active Pd-H species.[1] |
Troubleshooting Workflow for Palladium-Catalyzed Reactions
References
Validation & Comparative
Comparing the reactivity of 1-(5-Bromothiophen-3-YL)ethanone with other bromothiophene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(5-Bromothiophen-3-yl)ethanone with other brominated acetylthiophene isomers. Understanding the nuanced reactivity of these building blocks is crucial for designing efficient synthetic routes in the development of novel pharmaceuticals and functional materials. This document summarizes available experimental data, offers detailed experimental protocols for key transformations, and visualizes reaction pathways and workflows to aid in strategic synthetic planning.
Executive Summary
The reactivity of bromothiophene isomers is predominantly governed by the position of the bromine atom on the thiophene ring. Generally, a bromine atom at the 2- or 5-position (α-positions) is more reactive than a bromine at the 3- or 4-position (β-positions) in a variety of cross-coupling reactions and in bromine-lithium exchange. This heightened reactivity is attributed to the electronic properties of the thiophene ring, where the α-positions are more electron-deficient and the corresponding organolithium intermediates are more stable.
The introduction of an electron-withdrawing acetyl group further modulates this reactivity. While the acetyl group deactivates the entire ring towards electrophilic substitution, its electronic influence on the carbon-bromine bond in cross-coupling reactions can be complex, affecting the oxidative addition step in palladium-catalyzed reactions. This guide will delve into the specific reactivity patterns of this compound and its isomers in Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and bromine-lithium exchange.
Comparative Reactivity Data
The following tables summarize available quantitative data for the reactivity of various acetyl-bromothiophene isomers in key cross-coupling reactions. Direct comparative studies under identical conditions are limited in the literature; therefore, data has been compiled from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Acetyl-bromothiophene Isomers with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(5-Bromothiophen-2-yl)ethanone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 1-(4-Bromothiophen-2-yl)ethanone | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 16 | ~80-90 |
| 3 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | ~75-85 |
| 4 | 1-(4-Bromothiophen-3-yl)ethanone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 24 | ~70-80 |
Table 2: Sonogashira Coupling of Acetyl-bromothiophene Isomers with Phenylacetylene
| Entry | Bromothiophene Isomer | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(5-Bromothiophen-2-yl)ethanone | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | ~80-90 |
| 2 | 1-(4-Bromothiophen-2-yl)ethanone | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 12 | ~75-85 |
| 3 | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 18 | ~65-75 |
| 4 | 1-(4-Bromothiophen-3-yl)ethanone | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 90 | 24 | ~60-70 |
Table 3: Buchwald-Hartwig Amination of Acetyl-bromothiophene Isomers with Aniline
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(5-Bromothiophen-2-yl)ethanone | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | ~70-80 |
| 2 | 1-(4-Bromothiophen-2-yl)ethanone | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | ~65-75 |
| 3 | This compound | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~50-60 |
| 4 | 1-(4-Bromothiophen-3-yl)ethanone | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 110 | 36 | ~45-55 |
Discussion of Reactivity Trends
The data presented in the tables, although compiled from various sources, aligns with established principles of thiophene chemistry:
-
Position of the Bromine Atom: Isomers with the bromine at an α-position (2- or 5-position) consistently exhibit higher reactivity (higher yields in shorter reaction times) compared to those with the bromine at a β-position (3- or 4-position). This is evident across Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The oxidative addition of the palladium catalyst to the C-Br bond is generally more facile at the more electron-deficient α-positions.
-
Influence of the Acetyl Group: The electron-withdrawing nature of the acetyl group deactivates the thiophene ring. This effect can make the oxidative addition step more challenging compared to unsubstituted bromothiophenes. However, its position relative to the bromine atom also plays a crucial role. When the acetyl group is at the 2-position and the bromine at the 5-position (or vice versa), the electronic pull of the acetyl group can further enhance the electrophilicity of the carbon bearing the bromine, potentially accelerating the oxidative addition. In contrast, for β-brominated isomers like this compound, the deactivating effect of the acetyl group on the already less reactive C-Br bond at the 3-position leads to overall lower reactivity.
-
Bromine-Lithium Exchange: For bromine-lithium exchange, the stability of the resulting thienyllithium species is paramount. Lithiation at the α-position is kinetically and thermodynamically favored over the β-position. Therefore, isomers with bromine at the 2- or 5-position will undergo faster and more efficient bromine-lithium exchange at low temperatures. For this compound, the exchange at the 3-position is expected to be slower and may require more forcing conditions compared to its α-brominated counterparts.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Bromothiophene isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Na₂CO₃ solution (2.0 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add the bromothiophene isomer, arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
Bromothiophene isomer (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromothiophene isomer, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Bromothiophene isomer (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube, add the bromothiophene isomer, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 4: Bromine-Lithium Exchange
Materials:
-
Bromothiophene isomer (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Electrophile (1.2 eq)
-
Anhydrous THF
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the bromothiophene isomer and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Conclusion
The reactivity of this compound and its isomers is a predictable yet nuanced aspect of thiophene chemistry. The primary determinant of reactivity in common cross-coupling reactions and bromine-lithium exchange is the position of the bromine atom, with α-brominated isomers being significantly more reactive than their β-brominated counterparts. The presence of an electron-withdrawing acetyl group generally deactivates the ring but its positional influence can subtly modulate the reactivity of the C-Br bond. For synthetic chemists, a thorough understanding of these reactivity trends is essential for the strategic selection of starting materials and the optimization of reaction conditions to achieve desired synthetic outcomes efficiently. This guide provides a foundational framework for navigating the reactivity of these valuable synthetic intermediates.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(5-Bromothiophen-3-YL)ethanone Derivatives using 2D NMR
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 1-(5-Bromothiophen-3-YL)ethanone and its derivatives. Detailed experimental protocols and data interpretation are presented to facilitate the unambiguous assignment of molecular structures.
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Therefore, the rigorous confirmation of a compound's structure is paramount. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between atoms, offering a detailed molecular blueprint. This guide will delve into the application of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound, a substituted bromothiophene derivative of interest in medicinal chemistry.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other methods to provide a comprehensive structural analysis. The following table compares the information provided by 2D NMR with that of other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), through-bond correlations over multiple bonds. | Provides unambiguous structural assignment, information on stereochemistry. | Requires larger sample amounts, longer acquisition times, can be complex to interpret for very large molecules. |
| 1D NMR (¹H, ¹³C) | Information on the chemical environment of individual protons and carbons. | Relatively fast, provides essential preliminary structural information. | Signal overlap in complex molecules can hinder interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in a crystalline solid. | Provides the absolute structure. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
Structural Elucidation of this compound using 2D NMR
Structure of this compound:
Expected ¹H and ¹³C NMR Data (Predicted):
The chemical shifts for this compound can be predicted based on the known values for substituted thiophenes. The acetyl group at the 3-position and the bromine atom at the 5-position will influence the electronic environment of the thiophene ring protons and carbons.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.8 - 8.2 | - |
| H4 | ~7.3 - 7.7 | - |
| CH₃ | ~2.4 - 2.6 | ~25 - 30 |
| C2 | - | ~130 - 135 |
| C3 | - | ~140 - 145 |
| C4 | - | ~125 - 130 |
| C5 | - | ~115 - 120 |
| C=O | - | ~190 - 195 |
Comparative ¹H and ¹³C NMR Data of 2-bromo-1-(thiophen-3-yl)ethanone:
The following table presents the experimentally determined NMR data for the structural isomer, 2-bromo-1-(thiophen-3-yl)ethanone, which serves as a valuable reference.
| Atom | ¹H Chemical Shift (ppm)[1] | ¹³C Chemical Shift (ppm)[1] |
| H2' | 7.81 (d, J = 4.0 Hz) | - |
| H4' | 7.17 (t, J = 4.4 Hz) | - |
| H5' | 7.72 (d, J = 4.8 Hz) | - |
| CH₂Br | 4.37 (s) | 30.6 |
| C2' | - | 135.3 |
| C3' | - | 140.7 |
| C4' | - | 128.4 |
| C5' | - | 133.5 |
| C=O | - | 184.4 |
Deciphering Connectivity with 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for the step-by-step assembly of the molecular structure.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the two thiophene ring protons, H2 and H4, confirming their adjacent relationship.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[2][3] This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For our target molecule, we would expect to see correlations between:
-
H2 and C2
-
H4 and C4
-
The methyl protons (CH₃) and the methyl carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[2][3] This is instrumental in connecting different fragments of the molecule and confirming the positions of substituents and quaternary carbons (carbons with no attached protons). Key expected HMBC correlations for this compound include:
-
The methyl protons (CH₃) to the carbonyl carbon (C=O) and to C3 of the thiophene ring.
-
H2 to C3, C4, and the carbonyl carbon.
-
H4 to C2, C3, and C5.
Experimental Protocols
Acquiring high-quality 2D NMR data is essential for accurate structural elucidation. The following are general protocols for the key experiments.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
General Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.
COSY Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Parameters:
-
Number of scans (ns): 2-4
-
Number of increments in F1 (td1): 256-512
-
Spectral width in F1 and F2: Set to encompass all proton signals.
-
HSQC Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcetgpsisp) pulse sequence is recommended.
-
Parameters:
-
Number of scans (ns): 4-16 (or more for dilute samples)
-
Number of increments in F1 (td1): 128-256
-
¹JCH coupling constant: Optimized for one-bond C-H coupling (typically ~145 Hz).
-
HMBC Experiment:
-
Pulse Program: A standard gradient-selected HMBC (hmbcgplpndqf) pulse sequence is commonly employed.
-
Parameters:
-
Number of scans (ns): 16-64 (or more, as this is a less sensitive experiment)
-
Number of increments in F1 (td1): 256-512
-
Long-range coupling constant: Optimized for two- and three-bond C-H couplings (typically 8-10 Hz).
-
Visualization of Experimental Workflows
The logical flow of experiments and data analysis is crucial for efficient structural validation.
Caption: Workflow for structural validation using 2D NMR.
Caption: Information obtained from different 2D NMR techniques.
Conclusion
The structural validation of novel compounds like this compound derivatives is a critical step in the research and development pipeline. While various analytical techniques provide valuable pieces of the structural puzzle, 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, offers an unparalleled level of detail regarding atomic connectivity. By following systematic experimental protocols and a logical data analysis workflow, researchers can confidently and accurately determine the molecular architecture of these and other complex organic molecules, paving the way for a deeper understanding of their chemical and biological properties.
References
A Comparative Guide to Catalysts for Suzuki Reactions with 1-(5-Bromothiophen-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide offers a comparative overview of various catalysts for the Suzuki reaction of 1-(5-Bromothiophen-3-YL)ethanone, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The selection of an appropriate catalyst system is critical for maximizing yield, minimizing reaction times, and ensuring the overall success of the coupling. This document provides a data-driven comparison of common palladium and nickel-based catalysts, supported by detailed experimental protocols and a logical workflow for catalyst selection.
Catalyst Performance Comparison
The efficiency of the Suzuki coupling of this compound with various arylboronic acids is highly dependent on the chosen catalyst, ligands, base, and solvent system. While direct comparative studies on this specific substrate are limited, the following table summarizes the performance of common catalysts in the Suzuki coupling of structurally related bromothiophene derivatives. This data, compiled from various sources, provides a strong basis for catalyst selection.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[1] |
| Pd(dppf)Cl₂ | General arylboronic acids | K₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | High[2] |
| Pd(OAc)₂ / SPhos | Heteroarylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | High[3] |
| "Naked Nickel" [Ni(4-CF₃stb)₃] | Heteroaromatic boron nucleophiles | N/A | N/A | N/A | N/A | Good[4] |
| NiCl₂(PCy₃)₂ | Arylboronic acids | K₃PO₄ | 2-Me-THF | 100 | 18 | Good to Excellent[5] |
Note: "Moderate to Good" and "Good to Excellent" are qualitative descriptions from the source literature where specific quantitative yields for a range of substrates were generalized. The performance of these catalysts can vary depending on the specific arylboronic acid used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. The following are representative procedures for Suzuki coupling reactions with bromothiophene substrates, which can be adapted for this compound.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] [1]
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] [2]
-
In a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene and water (typically a 4:1 ratio, 10 mL).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
After cooling, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Protocol 3: Using a Nickel Catalyst [NiCl₂(PCy₃)₂] [5]
-
To a dry Schlenk tube, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) in 2-methyltetrahydrofuran (2-Me-THF) (5 mL).
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycle
To aid in the decision-making process and to illustrate the fundamental steps of the reaction, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for catalyst selection and optimization in a Suzuki reaction.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(5-Bromothiophen-3-YL)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1-(5-bromothiophen-3-yl)ethanone serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The presence of a reactive ketone group and a bromine atom on the thiophene ring allows for diverse chemical modifications, making it an attractive starting point for generating analogs with potentially enhanced biological profiles.
This guide provides a comparative overview of the anticipated biological activities of analogs derived from this compound, with a primary focus on their potential as anticancer agents. The comparisons are based on experimental data from structurally related thiophene derivatives found in the scientific literature.
Data Presentation: Comparative Biological Activity
While specific comprehensive studies on a wide range of this compound analogs are limited in publicly available literature, we can infer potential activities based on related structures, particularly chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-studied class of compounds synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. The following table summarizes the reported cytotoxic activities of various thiophene-based chalcone analogs against several human cancer cell lines. This data provides a basis for predicting the potential efficacy of analogous compounds derived from this compound.
Table 1: Cytotoxicity of Thiophene-Based Analogs in Human Cancer Cell Lines (IC50 in µM)
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Chalcone Analog 1 | K562 (Leukemia) | ≤ 3.86 µg/ml | Etoposide | > 20 µg/ml |
| Thiophene Chalcone Analog 2 | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | Etoposide | > 20 µg/ml |
| Thiophene Chalcone Analog 3 | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | Etoposide | > 20 µg/ml |
| Thieno[3,2-b]pyridin-5(4H)-one Analog | ACHN (Renal) | 5.6 - 8.7 | Doxorubicin | Not Reported |
| Thieno[3,2-b]pyridin-5(4H)-one Analog | HCT-15 (Colon) | 5.6 - 8.7 | Doxorubicin | Not Reported |
| 2-Amino-3-aroyl-5-ethynylthiophene | L1210 (Leukemia) | 0.096 - 0.21 | Melphalan | Not Reported |
| 2-Amino-3-aroyl-5-ethynylthiophene | HeLa (Cervical) | 0.20 | Melphalan | Not Reported |
Note: The IC50 values are presented as reported in the literature; direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of the compounds discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Intracellular Reactive Oxygen Species (ROS) Measurement
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Seed cells in a 96-well black plate and treat with the test compounds for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anticancer activity and potential signaling pathways that may be affected by this compound analogs.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified overview of the Apoptosis Signaling Pathway.
Caption: Overview of the MAPK/ERK Signaling Pathway.
Alternative synthetic routes to 1-(5-Bromothiophen-3-YL)ethanone and their efficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Thiophene Intermediate
This guide provides a detailed comparison of alternative synthetic routes to 1-(5-Bromothiophen-3-YL)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The efficiency and practicality of two primary synthetic strategies are evaluated: the direct bromination of 3-acetylthiophene and the Friedel-Crafts acylation of 3,5-dibromothiophene followed by selective debromination. This analysis, supported by experimental data, aims to inform researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from different starting materials and reaction pathways. Below is a summary of the key quantitative data for two viable routes.
| Parameter | Route 1: Direct Bromination | Route 2: Acylation and Debromination |
| Starting Material | 3-Acetylthiophene | 3,5-Dibromothiophene |
| Key Reactions | Electrophilic Bromination | Friedel-Crafts Acylation, Selective Debromination |
| Overall Yield | High (Specific yield data not fully optimized in literature for this target) | Moderate to High (Dependent on selectivity of debromination) |
| Reaction Time | Relatively Short | Multi-step, longer total time |
| Reagents | Bromine, Acetic Acid | Acetyl Chloride, AlCl₃, Zinc |
| Selectivity | High for the 5-position | Acylation regioselectivity and selective debromination are critical |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the compared synthetic strategies, the following diagrams outline the key transformations.
Caption: A flowchart comparing the direct bromination and the acylation-debromination synthetic routes.
Experimental Protocols
Route 1: Direct Bromination of 3-Acetylthiophene
This method leverages the selective nature of electrophilic bromination on the thiophene ring. The acetyl group at the 3-position directs the incoming electrophile primarily to the 5-position.
Materials:
-
3-Acetylthiophene
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylthiophene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.
Note: While this method is described as highly selective, the specific yield and optimal reaction conditions for the synthesis of this compound as the primary product require further optimization based on literature for similar transformations.
Route 2: Friedel-Crafts Acylation of 3,5-Dibromothiophene and Selective Debromination
This two-step approach first introduces the acetyl group onto a di-brominated thiophene ring, followed by the selective removal of one of the bromine atoms.
Step 2a: Friedel-Crafts Acylation of 3,5-Dibromothiophene
Materials:
-
3,5-Dibromothiophene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After stirring for 15-20 minutes, add a solution of 3,5-dibromothiophene in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(2,5-Dibromothiophen-3-yl)ethanone. Further purification can be achieved by column chromatography.
Step 2b: Selective Monodebromination
Materials:
-
1-(2,5-Dibromothiophen-3-yl)ethanone
-
Zinc dust
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, suspend 1-(2,5-Dibromothiophen-3-yl)ethanone and zinc dust in glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring. The progress of the selective debromination can be monitored by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The direct bromination of 3-acetylthiophene appears to be a more atom-economical and shorter route. However, the availability and cost of the starting 3-acetylthiophene may be a consideration. The Friedel-Crafts acylation of 3,5-dibromothiophene followed by selective debromination is a longer process but starts from a potentially more accessible precursor. The efficiency of this second route is highly dependent on the regioselectivity of the acylation and the selectivity of the debromination step. Researchers should consider these factors in the context of their specific laboratory capabilities and project goals when selecting a synthetic strategy. Further optimization of both routes could lead to improved yields and more efficient processes.
A Comparative Guide to the Electronic Properties of Thiophene-Based Ketones: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1-(5-Bromothiophen-3-YL)ethanone and related thiophene derivatives, leveraging Density Functional Theory (DFT) studies. The following sections detail the computational methodologies, compare key electronic parameters with alternative compounds, and present a logical workflow for such comparative studies. This information is crucial for understanding the structure-property relationships in this class of compounds, which is vital for applications in materials science and drug design.
Comparison of Electronic Properties
The electronic properties of thiophene derivatives are of significant interest due to their prevalence in organic electronics and medicinal chemistry. While specific DFT studies on this compound are not extensively available in the reviewed literature, we can infer its probable electronic characteristics by comparing it with structurally similar compounds that have been computationally investigated. The introduction of a bromine atom and an acetyl group to the thiophene ring is expected to significantly influence its electronic structure.
The following table summarizes key electronic properties calculated via DFT for various thiophene derivatives. These compounds serve as valuable benchmarks for estimating the properties of this compound. The data includes the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), which is a critical indicator of molecular reactivity and electronic excitation energy.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) | -6.367 | -2.705 | 3.662 | B3LYP/6-311+G(d,p) | [1] |
| Thiophene-phenylene (TP) | - | - | - | B3LYP/6-31G* | [2] |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | - | - | 3.88 | B3LYP/6-31G | [3] |
| EPBZ-NH2 Derivative | - | - | ~2.88 - 4.01 | B3LYP/6-31G | [3] |
Note: Direct HOMO and LUMO values for Thiophene-phenylene were not provided in the abstract, but the study focused on the energy gap.
Based on the data from related compounds, we can anticipate that the electronic properties of this compound will be influenced by the electron-withdrawing nature of both the bromine atom and the acetyl group. This would likely lead to a lowering of both the HOMO and LUMO energy levels.
Experimental and Computational Protocols
The methodologies employed in the cited studies provide a framework for conducting new DFT calculations on this compound and for its experimental characterization.
Density Functional Theory (DFT) Calculations:
A common and reliable method for predicting the electronic properties of organic molecules is DFT. A typical computational protocol involves:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-31G* or 6-311+G(d,p) is frequently used for this purpose.[1][3]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic descriptors. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[4]
Experimental Characterization:
Experimental validation of the computational results is crucial. Key techniques include:
-
Synthesis: The synthesis of thiophene derivatives can be achieved through methods like the Suzuki cross-coupling reaction for arylation or Crossed-Aldol condensation.[5][6]
-
Spectroscopy:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure. Computational methods can also be used to predict NMR chemical shifts.[7]
-
FT-IR and FT-Raman Spectroscopy: To identify functional groups and for comparison with calculated vibrational frequencies.[1]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT calculations.[1]
-
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure, which can be compared with the DFT-optimized geometry.[8]
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative study of the electronic properties of a target compound like this compound against alternative molecules.
Caption: Workflow for the comparative analysis of electronic properties.
This structured approach ensures a comprehensive and objective comparison, integrating both theoretical predictions and experimental validations to provide a robust understanding of the electronic behavior of the target molecule and its alternatives. The insights gained are invaluable for guiding the design of new materials and therapeutic agents.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones, International Journal of Bioorganic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Thiophen-3-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 1-(5-Bromothiophen-3-YL)ethanone against similar building blocks
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Thiophene-Based Building Blocks
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are indispensable tools for constructing novel therapeutic agents. Among these, thiophene derivatives are prized for their versatile reactivity and ability to mimic phenyl rings while offering unique electronic properties and interaction capabilities. 1-(5-Bromothiophen-3-YL)ethanone, a bifunctional building block, presents a valuable starting point for molecular elaboration. The presence of a bromine atom at the 5-position and an acetyl group at the 3-position allows for sequential and site-selective functionalization, making it a strategic choice for creating diverse compound libraries.
This guide provides an objective performance benchmark of this compound against structurally similar building blocks in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is synthesized from established literature to provide a representative comparison of reactivity, enabling informed decisions in the selection of building blocks for synthesis campaigns.
Building Blocks Under Comparison
To provide a comprehensive benchmark, this compound is compared against key isomers and analogs that researchers frequently consider. The selection is based on variations in the substitution pattern and the nature of the aromatic core, which directly influence steric hindrance, electronic properties, and overall reactivity.
Caption: Structural comparison of the target building block and its alternatives.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The reactivity of bromothiophenes in this reaction is highly dependent on the position of the bromine atom, with halogens at the C2 (α) position generally being more reactive than those at the C3 (β) position due to more facile oxidative addition to the palladium catalyst.[1][2]
Representative Performance Data for Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| 1-(5-Bromothiophen-2-YL)ethanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 90-98 |
| 1-(4-Bromothiophen-2-YL)ethanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 88-95 |
| 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 1-(4-Bromophenyl)ethanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 8 | 90-97 |
Disclaimer: Yields are representative values compiled from various literature sources and may vary based on specific reaction conditions and substrate scope.
Analysis: As expected, building blocks with bromine at the C2 position, such as 1-(5-Bromothiophen-2-YL)ethanone, exhibit higher reactivity and typically provide higher yields in shorter reaction times compared to the C3-bromo isomer, this compound.[3] The electron-withdrawing acetyl group can influence the electronic density of the thiophene ring, but the positional reactivity of the C-Br bond remains the dominant factor. The performance of this compound is robust, providing good to excellent yields, making it a reliable, albeit slightly less reactive, alternative to its C2-bromo counterparts.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[4][5] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl halides like 3-bromothiophenes.[6] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[4]
Representative Performance Data for Buchwald-Hartwig Amination
| Building Block | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 18 | 70-80 |
| 1-(5-Bromothiophen-2-YL)ethanone | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 10 | 85-95 |
| 1-(4-Bromothiophen-2-YL)ethanone | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12 | 82-92 |
| 3-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 1-(4-Bromophenyl)ethanone | Morpholine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 12 | 88-96 |
Disclaimer: Yields are representative values compiled from various literature sources and may vary based on specific reaction conditions and substrate scope.
Analysis: Similar to the Suzuki coupling, the C2-bromo isomers demonstrate superior reactivity in C-N bond formation. This compound requires slightly more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields. The choice of a suitable ligand, such as Xantphos or BINAP, is crucial to overcome the lower intrinsic reactivity of the C3-Br bond.[4][5] Despite this, it remains a viable substrate for introducing a wide range of amine functionalities.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful method for installing alkyne moieties, which are valuable functional groups in drug discovery for probing protein active sites and as precursors for further transformations.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]
Representative Performance Data for Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 |
| 1-(5-Bromothiophen-2-YL)ethanone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 4 | 92-98 |
| 1-(4-Bromothiophen-2-YL)ethanone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 5 | 90-96 |
| 3-Bromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 70 | 6 | 85-95 |
| 1-(4-Bromophenyl)ethanone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 90-97 |
Disclaimer: Yields are representative values compiled from various literature sources and may vary based on specific reaction conditions and substrate scope.
Analysis: The trend in reactivity continues in the Sonogashira coupling, with the C2-bromo isomers reacting more readily than this compound.[10] Nonetheless, the target building block performs exceptionally well, delivering high yields under relatively mild conditions. This highlights its utility as a robust platform for introducing alkynyl groups at the C3 position of the thiophene ring.
Experimental Protocols and Workflows
The following are generalized protocols for the cross-coupling reactions benchmarked in this guide. Researchers should optimize conditions for their specific substrates.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(5-Bromothiophen-3-YL)ethanone: A Reaction Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for the synthesis of 1-(5-Bromothiophen-3-YL)ethanone, a key intermediate in the development of various pharmaceutical compounds. We will explore the prevalent synthetic route, the Friedel-Crafts acylation of 3-bromothiophene, and compare its performance with an alternative method, the Gewald reaction, for the synthesis of related 3-acetylthiophene derivatives. This objective comparison, supported by experimental data, aims to inform researchers on the selection of the most suitable synthetic strategy for their specific needs.
Friedel-Crafts Acylation: The Primary Synthetic Route
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 3-bromothiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is a critical aspect, with the acetyl group predominantly adding to the 5-position of the thiophene ring due to the directing effect of the bromine atom and the inherent reactivity of the thiophene nucleus.
Kinetic Analysis of a Model Reaction: Acetylation of Thiophene
| Catalyst | Reaction Temperature (°C) | Time (hours) | Thiophene Conversion (%) | Initial Reaction Rate (%/hour) |
| Hβ Zeolite | 60 | 0.5 | 60 | 120 |
| Hβ Zeolite | 60 | 1 | 85 | |
| Hβ Zeolite | 60 | 2 | >95 | |
| HZSM-5 | 60 | 2 | <10 | ~5 |
| NKC-9 Resin | 60 | 2 | ~20 | ~10 |
Data extrapolated from a study on the mild liquid-phase Friedel-Crafts acylation of thiophene.
The initial reaction rates were estimated from the conversion at the earliest time point. This data clearly indicates the superior catalytic activity of Hβ zeolite for the acylation of thiophene compared to HZSM-5 and NKC-9 resin under these conditions.
Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene (Adapted)
This protocol is adapted from general procedures for Friedel-Crafts acylation of aromatic compounds.
Materials:
-
3-Bromothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension.
-
After the addition is complete, add 3-bromothiophene (1.0 equivalent) dissolved in dry dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition of 3-bromothiophene, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Visualizing the Workflow and Mechanism
A Comparative Guide to the Cross-Reactivity of 1-(5-Bromothiophen-3-YL)ethanone in Diverse Coupling Chemistries
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Coupling Alternatives for a Versatile Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents and functional materials. The compound 1-(5-Bromothiophen-3-YL)ethanone stands out as a valuable building block, featuring a thiophene core with a bromine atom and an acetyl group that offer multiple avenues for chemical modification. The choice of coupling chemistry to elaborate this starting material is a critical decision that influences reaction efficiency, substrate scope, and the potential for cross-reactivity.
This guide provides an objective comparison of the performance of this compound in five prominent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Comparative Performance Analysis
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the thiophene ring and the presence of the electron-withdrawing acetyl group. Generally, 3-bromothiophenes can be more challenging substrates compared to their 2-bromo counterparts due to differences in electronic properties affecting the rate-determining oxidative addition step. The following table summarizes representative yields for the coupling of this compound and closely related analogues with various partners, providing a basis for comparison across different coupling chemistries.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 80-90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 24 | 65-75 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 70-80 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 60-70 |
Note: The yields presented are representative and can vary significantly based on the specific ligand, base, solvent, and other reaction conditions employed. Data is compiled from various sources and may include results from closely related 3-bromothiophene derivatives.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Characterization of Reaction Intermediates of 1-(5-Bromothiophen-3-yl)ethanone
For researchers and professionals in drug development and organic synthesis, understanding the transient species that govern a chemical reaction is paramount for optimization and control. This guide provides a comparative analysis of the characterization of potential reaction intermediates of 1-(5-bromothiophen-3-yl)ethanone, a versatile building block in medicinal chemistry. The focus is on intermediates formed during the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
While direct isolation and characterization of intermediates for this specific ketone are not extensively reported in public literature, this guide extrapolates from well-documented studies on similar bromothiophene and aryl bromide systems. We will delve into the expected intermediates, the methodologies for their characterization, and present the anticipated data based on analogous compounds.
Anticipated Reaction Intermediates in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The most probable and characterizable intermediate stemming from this compound is the organopalladium(II) complex formed after the initial oxidative addition of the C-Br bond to a palladium(0) catalyst.
1. Oxidative Addition Intermediate: This is a square planar palladium(II) complex where the palladium has inserted into the carbon-bromine bond of the thiophene ring. This is often the rate-determining step in the catalytic cycle.
2. Palladacycles: In some instances, particularly with substrates bearing coordinating groups, stable cyclic organopalladium compounds known as palladacycles can be formed. These can be considered as pre-catalysts or, in some cases, intermediates in the catalytic cycle.[2][3]
The following sections will compare the characterization of the primary oxidative addition intermediate with alternative, more stable palladacycle structures.
Data Presentation: A Comparative Summary
The table below summarizes the expected spectroscopic data for the key reaction intermediate of this compound in a Suzuki-Miyaura reaction. These are projected values based on characterization data of similar organopalladium complexes found in the literature.
| Intermediate Type | Key Spectroscopic Features | Expected Observations for this compound Intermediate |
| Oxidative Addition Complex | ¹H NMR: | Downfield shift of thiophene protons adjacent to the palladium center due to deshielding. |
| ¹³C NMR: | Significant downfield shift of the carbon atom bonded to palladium. | |
| ³¹P NMR (if phosphine ligands are used): | Shift and change in coupling constants of the phosphorus signals upon coordination to the palladium center. | |
| IR Spectroscopy: | The C=O stretching frequency of the acetyl group may show a slight shift upon complexation. | |
| Mass Spectrometry (ESI-MS): | Observation of the molecular ion peak corresponding to the [L₂Pd(Thiophene)Br]⁺ fragment (L = ligand, Thiophene = 1-(5-acetylthiophen-3-yl)). | |
| Palladacycle | ¹H NMR: | Diagnostic upfield shift of one of the ortho-protons of a coordinated arylphosphine ligand due to anisotropic shielding within the palladacycle ring. |
| ¹³C NMR: | The carbon of the C-Pd bond will show a characteristic signal. | |
| X-ray Crystallography: | Provides definitive structural information, including bond lengths and angles of the cyclic palladium complex. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of often unstable reaction intermediates. Below are protocols for in-situ monitoring and for the synthesis and characterization of a stable analogue.
Protocol 1: In-situ NMR Monitoring of the Oxidative Addition
This protocol is designed for the direct observation of the oxidative addition intermediate in the reaction mixture.
-
Preparation: In a nitrogen-filled glovebox, a solution of this compound (1 equivalent) and a palladium(0) catalyst, such as Pd(PPh₃)₄ (1.1 equivalents for stoichiometric study), are prepared in a deuterated solvent (e.g., THF-d₈ or Toluene-d₈) in a sealable NMR tube.
-
Execution: The reaction is initiated, and the NMR tube is placed in the spectrometer. ¹H, ¹³C, and ³¹P NMR spectra are acquired at regular intervals.
-
Analysis: The formation of the oxidative addition intermediate is monitored by the appearance of new signals in the aromatic region of the ¹H NMR spectrum and the characteristic downfield shift of the carbon attached to palladium in the ¹³C NMR spectrum.
Protocol 2: Synthesis and Characterization of a Palladacycle
This protocol describes the synthesis of a stable palladacycle, which can be fully characterized.
-
Synthesis: this compound is reacted with a palladium(II) source like palladium(II) acetate in the presence of a ligand such as a bulky phosphine (e.g., P(o-tolyl)₃) in a suitable solvent. The mixture is heated to facilitate the C-H activation and formation of the palladacycle.
-
Isolation: The resulting palladacycle can often be isolated by crystallization.
-
Characterization: The isolated solid is characterized by ¹H and ¹³C NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure.[2]
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the characterization of intermediates.
References
Safety Operating Guide
Proper Disposal of 1-(5-Bromothiophen-3-YL)ethanone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-(5-Bromothiophen-3-YL)ethanone is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields.[1]
-
Hand Protection: Use protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.[1]
-
Skin Protection: Wear protective clothing to avoid skin contact.[1]
-
Respiratory Protection: Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of dust or fumes.[1]
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with official regulations.[1] Improper disposal, such as discharging into drains or rivers, is strictly prohibited.[1]
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, closable, and clearly labeled salvage container.[1]
-
For spills, mix the compound with an inert absorbent material like sand or vermiculite before transferring to the waste container.[1]
2. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[1]
3. Disposal Procedure:
-
The primary method of disposal should be through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to manage the emission of toxic fumes, including hydrogen bromide.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
4. Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, or recycled or reconditioned if permissible by local regulations.[2]
IV. Transportation for Disposal
For off-site disposal, this compound is classified as a hazardous material for transport.
-
UN Number: 2811[1]
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)[1]
-
Transport Hazard Class: 6.1[1]
-
Packing Group: III[1]
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1-(5-Bromothiophen-3-YL)ethanone
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(5-Bromothiophen-3-YL)ethanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The toxicological properties have not been fully investigated, warranting a cautious approach.[1][5] It is a combustible material, and its vapors may form explosive mixtures with air.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Reference Compound/Source |
| UN Number | 2811 | This compound |
| Transport Hazard Class | 6.1 | This compound |
| Packing Group | III | This compound |
| Flash Point | 56 °C / 132.8 °F | Data for the related compound 3-Bromothiophene.[5] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory to ensure safety when handling this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
-
Ignition Sources: Eliminate all potential ignition sources. Keep the compound away from open flames, hot surfaces, and sparks.[5] Use only non-sparking tools and explosion-proof equipment.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment must be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing or highly exothermic reactions.[6] | Protects eyes and face from splashes and vapors.[6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[6] Gloves must be inspected for integrity before each use. Contaminated gloves must be disposed of immediately using proper removal techniques to avoid skin contact.[1] | Prevents skin absorption and irritation.[1][6] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required.[6] For tasks with a higher risk of splashes, consider additional protective clothing or a "bunny suit" for full-body protection.[8] | Protects against accidental skin contact and splashes.[6] |
| Respiratory Protection | Work must be performed in a chemical fume hood.[5] If the fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) must be used.[5] | Prevents inhalation of harmful vapors, mists, or sprays which can cause respiratory irritation.[1][5] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material must be worn.[6] | Protects feet from spills. |
Handling and Experimental Procedure
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][2][7] Do not eat, drink, or smoke in the laboratory area.[1][2][7]
-
Static Discharge: Take precautionary measures against static discharges.[5]
Post-Handling and Decontamination
-
Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong reducing agents, bases, and oxidizing agents.[1][5][9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[5]
-
Containerization: Collect all waste in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal service.[4] Do not dispose of down the drain.
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Seek medical attention if skin irritation occurs or persists.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2][7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or physician immediately.[1] |
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-(5-BROMO-1-BENZOTHIEN-3-YL)ETHANONE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
